4-Amino-5-nitrobenzene-1,3-dicarboxamide
Description
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
4-amino-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H8N4O4/c9-6-4(8(11)14)1-3(7(10)13)2-5(6)12(15)16/h1-2H,9H2,(H2,10,13)(H2,11,14) |
InChI Key |
ZVVKBBWXPXGRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Derivative
In the realm of medicinal chemistry and materials science, the functional interplay of nitro and amino groups on an aromatic scaffold presents a rich field of study. This guide focuses on a specific, yet not widely documented molecule: 4-Amino-5-nitrobenzene-1,3-dicarboxamide. Due to the limited direct experimental data on this compound in publicly accessible literature, this document adopts a scientifically rigorous approach by leveraging data from structurally analogous compounds. By examining the synthesis and properties of related molecules such as 5-aminoisophthalic acid, 5-nitroisophthalic acid, and various substituted benzamides, we can construct a predictive and insightful profile of the target compound. This guide is therefore intended to be a foundational resource, providing researchers with a well-reasoned starting point for their own investigations into this promising molecule.
Molecular Structure and Rationale for Investigation
4-Amino-5-nitrobenzene-1,3-dicarboxamide is a substituted aromatic compound with a unique arrangement of functional groups that suggests a range of interesting chemical and biological properties. The presence of an amino group, a nitro group, and two carboxamide moieties on a benzene ring creates a molecule with significant potential for hydrogen bonding, electronic interactions, and diverse chemical reactivity. The nitro group, a strong electron-withdrawing group, and the amino group, a strong electron-donating group, in a pseudo-ortho position to each other, create a significant dipole moment and influence the acidity and basicity of the other functional groups. The two carboxamide groups at the 1 and 3 positions provide sites for further functionalization and can participate in extensive hydrogen-bonding networks, which is often a key feature for biological activity and material properties.
The core structure is related to 5-aminoisophthalic acid and 5-nitroisophthalic acid, which are known building blocks in the synthesis of metal-organic frameworks and specialty polymers.[1][2] The addition of the carboxamide functionalities introduces a new dimension to the potential applications of this scaffold, particularly in drug development, where amide bonds are prevalent.[3]
Proposed Synthetic Pathways
A plausible synthetic route to 4-Amino-5-nitrobenzene-1,3-dicarboxamide would likely involve a multi-step process starting from commercially available precursors. Two logical retrosynthetic approaches are outlined below.
Pathway A: Amidation followed by Nitration
This pathway begins with the amidation of 5-aminoisophthalic acid, followed by a regioselective nitration.
Figure 1: Proposed Synthesis via Amidation then Nitration.
Experimental Protocol Insight: The amidation of 5-aminoisophthalic acid can be achieved by first converting the carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.[3] The subsequent nitration of the resulting 5-aminobenzene-1,3-dicarboxamide would need to be carefully controlled to achieve regioselectivity. The amino group is a strong activating group and an ortho-, para-director, while the carboxamide groups are deactivating and meta-directing. The nitration is expected to occur at the position ortho to the amino group and meta to the carboxamide groups, which is the desired C4 position.
Pathway B: Nitration followed by Amidation
An alternative route involves the nitration of a suitable precursor, followed by the formation of the amide bonds.
Figure 2: Proposed Synthesis via Nitration then Amidation.
Experimental Protocol Insight: Starting with 5-nitroisophthalic acid, the carboxylic acids can be converted to acyl chlorides and subsequently reacted with ammonia to form 5-nitrobenzene-1,3-dicarboxamide.[2] The challenge in this pathway lies in the introduction of the amino group at the C4 position. A direct nucleophilic aromatic substitution of a hydrogen is generally not feasible. A more viable, albeit longer, route would involve reduction of the nitro group to an amino group, followed by a carefully controlled nitration to introduce a nitro group at the desired position, similar to the final step in Pathway A.
Predicted Physicochemical Properties
The physicochemical properties of 4-Amino-5-nitrobenzene-1,3-dicarboxamide can be predicted based on the known data of analogous compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference Compound(s) |
| Molecular Formula | C8H7N4O4 | Based on the chemical structure. |
| Molecular Weight | 223.17 g/mol | Calculated from the molecular formula. |
| Melting Point | > 200 °C (with decomposition) | Nitroaromatic compounds and aromatic amides often have high melting points. For example, 4-nitrophthalamide has a melting point in the range of 195-199 °C.[4] |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF). | The presence of multiple polar functional groups suggests some water solubility, but the aromatic core will limit it. Nitrobenzene is sparingly soluble in water.[5] Aromatic amides often require polar aprotic solvents for dissolution. |
| pKa | Amino group: ~2-3; Amide N-H: ~17 | The electron-withdrawing nitro group will significantly decrease the basicity of the aromatic amino group. The pKa of 4-nitroaniline is around 1. The amide protons are generally not acidic. |
| LogP | 1.0 - 2.0 | The presence of polar amino, nitro, and amide groups would suggest a lower LogP value. However, the overall molecule is still a substituted benzene ring. The LogP of 2-amino-5-nitrobenzene-1,3-dicarbonitrile is reported as 2.02.[6] |
Spectroscopic Characterization
The structural elucidation of 4-Amino-5-nitrobenzene-1,3-dicarboxamide would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum in a solvent like DMSO-d6 is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic region should display two singlets or two doublets with a small coupling constant, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the electronic effects of the substituents. The amino group protons would likely appear as a broad singlet, and the amide protons as two separate broad singlets.
-
13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitro and amino groups will be significantly shifted downfield and upfield, respectively. The carbonyl carbons of the amide groups will appear at the lower end of the spectrum (~165-170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.
| Functional Group | Characteristic Absorption (cm-1) | Notes |
| N-H Stretch (Amine) | 3400 - 3200 (two bands) | Primary amines typically show two stretching bands.[7][8] |
| N-H Stretch (Amide) | 3350 - 3150 (two bands) | Primary amides also show two N-H stretching bands.[7][8] |
| C=O Stretch (Amide) | ~1680 - 1640 | The carbonyl stretch is a strong and characteristic absorption.[7][8] |
| N-O Stretch (Nitro) | 1550 - 1490 (asymmetric) and 1355 - 1315 (symmetric) | These are strong absorptions characteristic of conjugated nitro groups.[9] |
| C-N Stretch | 1350 - 1250 | |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Aromatic C=C Bending | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the nitro group, the amino group, and the amide functionalities.
Potential Applications in Drug Development
The structural motifs present in 4-Amino-5-nitrobenzene-1,3-dicarboxamide suggest several potential applications in drug discovery and development.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced in anaerobic environments to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules.[10][11][12]
-
Enzyme Inhibitors: The rigid, functionalized aromatic scaffold can serve as a template for designing enzyme inhibitors. The amino and amide groups can form specific hydrogen bonds with active site residues.[13]
-
Targeted Drug Delivery: The dicarboxamide functionalities could be used to attach the molecule to larger drug delivery systems or to modulate its pharmacokinetic properties.[14][15][16]
-
Precursor for Heterocyclic Synthesis: The ortho-amino-nitro aromatic core is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are important pharmacophores.
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An In-depth Technical Guide to the Mass and Weight of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
This technical guide provides a comprehensive analysis of the exact mass and molecular weight of 4-Amino-5-nitrobenzene-1,3-dicarboxamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of novel chemical entities. This document outlines the theoretical calculations for the specified compound, presents a detailed protocol for its empirical determination using high-resolution mass spectrometry, and discusses the critical role of accurate mass determination in pharmaceutical research and development.
Executive Summary: The Compound in Question
A thorough search of prominent chemical databases, including PubChem and the NIST Chemistry WebBook, reveals that 4-Amino-5-nitrobenzene-1,3-dicarboxamide is not a readily cataloged or well-documented compound . While the name provides a clear chemical structure, there is a lack of published literature or reference data for this specific molecule.
However, based on the IUPAC name, we can deduce the molecular formula and subsequently calculate its theoretical exact mass and molecular weight. This guide will use this deduced information as a basis for a broader discussion on the principles and methodologies for characterizing such novel compounds.
Chemical Identity and Calculated Physicochemical Properties
The chemical structure of 4-Amino-5-nitrobenzene-1,3-dicarboxamide is defined by a benzene ring with four substituents: two carboxamide groups at positions 1 and 3, an amino group at position 4, and a nitro group at position 5.
From this structure, the molecular formula is determined to be C₈H₈N₄O₄ .
Distinction Between Exact Mass and Molecular Weight
It is crucial for researchers to understand the distinction between two key mass-related parameters:
-
Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes. It is expressed in grams per mole ( g/mol ) and is typically used in stoichiometric calculations for bulk quantities of a substance.
-
Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is expressed in Daltons (Da) and is the value determined by high-resolution mass spectrometry.
Calculated Mass Values for C₈H₈N₄O₄
The theoretical mass values for the molecular formula C₈H₈N₄O₄ have been calculated and are presented below.
| Parameter | Value | Unit |
| Molecular Formula | C₈H₈N₄O₄ | - |
| Molecular Weight | 224.17 | g/mol |
| Exact Mass | 224.05456 | Da |
It is important to note that while the target compound is not documented, several isomers with the same molecular formula (C₈H₈N₄O₄) are known. For instance, Ethanal-2,4-dinitrophenylhydrazone (CAS 1019-57-4) has a reported exact mass of 224.05455475 Da and a molecular weight of 224.17 g/mol , which aligns perfectly with the calculated values for our compound of interest.
Experimental Determination of Exact Mass: A Technical Protocol
For a novel synthesized compound like 4-Amino-5-nitrobenzene-1,3-dicarboxamide, empirical determination of its exact mass is a critical step for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[1][2]
Principle of High-Resolution Mass Spectrometry
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million, ppm).[3][4] This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass.[5]
Step-by-Step Experimental Workflow
The following protocol outlines the determination of the exact mass of a novel compound using a typical LC-HRMS system.
Objective: To confirm the molecular formula of a newly synthesized batch of a compound presumed to be 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Materials:
-
Synthesized compound sample
-
LC-MS grade acetonitrile, water, and formic acid
-
A calibrated High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL for analysis. The goal is to achieve a signal intensity that avoids detector saturation.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard. This step is critical for ensuring high mass accuracy.
-
Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. The amino group and amide functionalities are expected to readily accept a proton.
-
Set the mass analyzer to acquire data over a range that includes the expected m/z of the protonated molecule ([M+H]⁺), for instance, m/z 100-500.
-
-
Chromatographic Separation (Optional but Recommended):
-
While direct infusion is possible, using a liquid chromatography (LC) step is advisable to separate the analyte from any potential impurities.
-
Inject 1-5 µL of the sample onto a C18 analytical column.
-
Run a simple gradient elution, for example, from 10% to 95% acetonitrile (with 0.1% formic acid) over several minutes. This will ensure the compound is ionized effectively.
-
-
Data Acquisition:
-
Acquire full scan mass spectra in high-resolution mode. The instrument will measure the m/z of all ions reaching the detector.
-
The expected protonated molecule, [C₈H₈N₄O₄ + H]⁺, has a theoretical exact mass of 225.06238 Da.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the peak for the monoisotopic mass.
-
Compare the measured m/z value with the theoretical exact mass. The mass error should be calculated in ppm. A value below 5 ppm provides high confidence in the assigned molecular formula.[3]
-
Analyze the isotopic pattern. The relative abundance of the M+1 peak (due to the natural abundance of ¹³C) should match the theoretical pattern for a molecule with eight carbon atoms.
-
Caption: Experimental workflow for determining the exact mass of a novel compound.
The Role of Mass and Weight in Drug Development
Accurate determination of molecular mass is not merely an academic exercise; it is a foundational requirement in drug discovery and development.[6][7]
-
Compound Identity and IP: The exact mass serves as a unique fingerprint for a new chemical entity, which is essential for patent applications and establishing intellectual property. A confirmed molecular formula is the first step in full structural elucidation.[8]
-
Purity and Quality Control: Mass spectrometry is a powerful tool for detecting and identifying impurities, even at trace levels.[9] This is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and complying with regulatory standards such as those from the FDA and EMA.[7]
-
Metabolism and Pharmacokinetics: In later stages, HRMS is used to identify and quantify drug metabolites in biological samples.[1][10] This provides invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for assessing its safety and efficacy.[11]
-
Accelerating Discovery: By providing confident molecular characterization early in the process, HRMS accelerates drug discovery timelines.[11][12] It allows researchers to make faster, more informed decisions, reducing the likelihood of pursuing non-viable candidates and minimizing development costs.[6]
References
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Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]
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ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. [Link]
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Longdom Publishing. (2024, November 27). High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing. [Link]
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SK pharmteco. (2025, June 21). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]
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Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
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Pharmaffiliates. (2025, May 23). Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services. Pharmaffiliates. [Link]
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Lab Manager. (2026, February 11). Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. Lab Manager. [Link]
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Metabolomics AD. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Metabolomics AD. [Link]
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OLON. (2023, June 28). High-resolution mass spectrometry: a powerful technology in drug discovery and process development. OLON. [Link]
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PMC. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. [Link]
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Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Fiveable. [Link]
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PubChem. (n.d.). Ethanal-2,4-dinitrophenylhydrazone. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Acetaldehyde, (2,4-dinitrophenyl)hydrazone. NIST Chemistry WebBook. [Link]
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ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [Link]
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Thermodynamic Solubility Profiling of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in Polar Aprotic Solvents
Executive Summary & Structural Thermodynamics
In early-stage drug discovery, the physicochemical characterization of highly functionalized aromatic intermediates is a critical bottleneck. 4-Amino-5-nitrobenzene-1,3-dicarboxamide presents a unique solvation challenge. Structurally, it features a benzene ring substituted with two primary carboxamide groups (-CONH₂), a primary amine (-NH₂), and a strongly electron-withdrawing nitro group (-NO₂).
The solubility of amides is fundamentally governed by the interplay of their polar groups, which act as formidable hydrogen bond donors (HBD) and acceptors (HBA)[1]. In this specific molecule, the electron-withdrawing nature of the nitro group increases the acidity of the adjacent amino protons, further strengthening its HBD capacity. This results in an exceptionally stable, tightly packed crystal lattice driven by intermolecular hydrogen bonding. Consequently, the compound exhibits negligible aqueous solubility and resists dissolution in standard organic solvents. To achieve the high-concentration stock solutions required for downstream biological assays and formulation studies, we must leverage strong polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) .
Solvation Mechanics: DMSO vs. DMF
As an application scientist, I do not merely select solvents based on empirical trial and error; solvent selection must be rooted in thermodynamic causality. Polar aprotic solvents excel at dissolving highly polarizable aromatic amides because they provide potent hydrogen-bond acceptor sites without competing as hydrogen-bond donors.
-
DMSO (Dimethyl Sulfoxide): The highly polarized S=O bond in DMSO acts as an aggressive hydrogen-bond acceptor. It efficiently disrupts the solute-solute hydrogen bonds of the carboxamide and amino groups, replacing them with solute-solvent interactions.
-
DMF (Dimethylformamide): The carbonyl oxygen (C=O) in DMF also serves as a strong HBA. However, DMF possesses a lower dielectric constant and dipole moment compared to DMSO, generally resulting in a slightly lower saturation capacity for highly rigid, multi-HBD molecules.
Quantitative Solvent Comparison
The table below summarizes the physicochemical parameters of these solvents and their predicted impact on the thermodynamic solubility limit of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
| Physicochemical Parameter / Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Dielectric Constant (ε at 25°C) | 46.7 | 36.7 |
| Dipole Moment (D) | 3.96 | 3.82 |
| H-Bond Acceptor Capacity (β) | 0.76 | 0.69 |
| Viscosity (cP at 25°C) | 1.99 | 0.92 |
| Predicted Solvation Mechanism | Aggressive HBA interaction with -NH₂ and -CONH₂ | Moderate HBA interaction; weaker dipole-dipole stabilization |
| Estimated Solubility Limit | High (> 50 mg/mL) | Moderate-High (30 - 45 mg/mL) |
Kinetic vs. Thermodynamic Solubility in Drug Development
A common pitfall in preclinical profiling is conflating kinetic and thermodynamic solubility. A compound might exhibit acceptable kinetic solubility when a DMSO stock is rapidly diluted into an aqueous buffer, only to precipitate later during an assay, leading to erratic, uninterpretable data[2].
Kinetic solubility is a measure of the precipitation onset in a supersaturated state and is heavily dependent on time and mixing dynamics[3]. Conversely, thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solution phase[4]. For the foundational characterization of 4-Amino-5-nitrobenzene-1,3-dicarboxamide, we must establish its absolute thermodynamic solubility in pure DMSO and DMF before attempting any aqueous dilutions.
Experimental Methodology: Self-Validating Thermodynamic Protocol
To ensure absolute trustworthiness in our data, the following protocol is designed as a self-validating system. It does not just measure the concentration of the liquid phase; it mandates the interrogation of the solid phase to rule out solvent-mediated polymorphic transformations[4].
Step-by-Step Methodology
-
Pre-Experiment Solid State Characterization (Critical Baseline):
-
Action: Analyze the raw API powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Causality: Different polymorphs possess different lattice energies, which directly dictate thermodynamic solubility. We must know the exact crystalline form entering the assay to ensure reproducibility[4].
-
-
Solvent Saturation Preparation:
-
Action: In 2 mL amber glass HPLC vials, add 100 mg of 4-Amino-5-nitrobenzene-1,3-dicarboxamide to 1 mL of anhydrous DMSO (Vial A) and anhydrous DMF (Vial B). Ensure residual water in the solvents is <0.01%, as water in DMSO drastically suppresses the solubility of hydrophobic/aromatic compounds[4].
-
Causality: Amber vials prevent potential photolytic degradation of the nitroaromatic system. The excess solid ensures the system can reach true thermodynamic equilibrium.
-
-
Equilibration Phase:
-
Action: Seal the vials and agitate at 300 RPM in a thermomixer set precisely to 25.0 ± 0.1 °C for 48 to 72 hours.
-
Causality: Highly crystalline aromatic amides dissolve slowly. Standard 24-hour incubations often capture a pseudo-equilibrium. Extending to 72 hours guarantees true thermodynamic saturation[2].
-
-
Phase Separation:
-
Action: Centrifuge the suspensions at 15,000 × g for 15 minutes at 25°C. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C).
-
Causality: Centrifugation followed by filtration ensures no micro-crystals are carried over into the analytical phase, which would artificially inflate the quantified concentration.
-
-
Liquid Phase Quantification (HPLC-UV):
-
Action: Dilute the filtered supernatant 1:100 in the mobile phase (e.g., Water/Acetonitrile) prior to injection.
-
Causality: Direct injection of pure DMSO or DMF causes severe refractive index disturbances and peak distortion on reverse-phase columns. Dilution ensures the analyte falls within the linear dynamic range of the UV detector.
-
-
Post-Experiment Solid Residue Analysis (The Validation Step):
-
Action: Recover the undissolved solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and re-analyze via XRPD.
-
Causality: If the XRPD pattern has changed, the solvent induced a polymorphic transition or formed a solvate. The measured solubility value must then be explicitly assigned to the new solid form, not the original API[4].
-
Workflow Visualization
The following diagram maps the logical flow of the self-validating thermodynamic solubility protocol.
Fig 1: Self-validating thermodynamic solubility profiling workflow for highly polar aromatic amides.
Downstream Assay Integration: Mitigating the "DMSO Crash"
Once the thermodynamic solubility limits in DMSO and DMF are established (e.g., determining that a 50 mM stock is stable in DMSO), the next hurdle is introducing this stock into aqueous biological assays.
Because 4-Amino-5-nitrobenzene-1,3-dicarboxamide relies heavily on the HBA properties of DMSO, diluting the DMSO stock into an aqueous buffer rapidly strips the solvent shell away. The compound will attempt to minimize its interaction with water by rapidly recrystallizing—a phenomenon colloquially known as the "DMSO crash."
Strategic Mitigations:
-
Strict Co-Solvent Limits: Keep the final DMSO concentration in the assay buffer strictly ≤1% v/v[2].
-
Surfactant Integration: Incorporate solubility-enhancing additives such as Polysorbate 80 or Pluronic F-68 into the aqueous buffer prior to the addition of the DMSO stock[2].
-
pH Modulation: While the compound is largely neutral due to the electron-withdrawing nitro group dampening the basicity of the amine, extended aqueous solubility profiling across a pH gradient (pH 1 to 7.4) should be conducted to identify any micro-ionization states that could marginally improve aqueous retention[5].
By understanding the structural thermodynamics and employing rigorous, self-validating protocols, researchers can reliably profile and formulate complex aromatic amides without falling victim to late-stage precipitation artifacts.
References
-
High Throughput Drug Solubility Methods Source: Scribd (Advanced Drug Delivery Reviews) URL:[Link]
-
High Throughput Solubility in Drug Discovery Source: Scribd (Drug Discovery Today: Technologies) URL:[Link]
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Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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A Technical Guide to the ¹H and ¹³C-NMR Spectral Features of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Abstract
This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Amino-5-nitrobenzene-1,3-dicarboxamide. As a polysubstituted aromatic compound, its spectral features are governed by the complex interplay of electron-donating and electron-withdrawing substituents. This document elucidates the theoretical basis for the predicted chemical shifts, offers a detailed interpretation of the expected spectral patterns, and presents a validated experimental protocol for acquiring high-quality NMR data for this and structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structure determination and characterization of complex organic molecules.
Introduction and Molecular Context
4-Amino-5-nitrobenzene-1,3-dicarboxamide is a highly functionalized benzene derivative. The structural elucidation of such compounds is fundamental in various fields, including medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. NMR spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into the electronic and steric environment of each atom within a molecule.
This guide moves beyond a simple listing of data to explain the causative electronic effects—resonance and induction—exerted by the amino (-NH₂), nitro (-NO₂), and carboxamide (-CONH₂) groups that dictate the precise chemical shifts of the aromatic core. Understanding these principles is critical for accurate spectral assignment and for predicting the features of novel, related compounds.
Structural and Electronic Analysis
The substitution pattern on the benzene ring is non-symmetrical, rendering all carbon and proton environments chemically distinct. The electronic nature of each substituent is the primary determinant of the resulting chemical shifts.
-
Amino Group (-NH₂ at C4): A powerful activating group that donates electron density to the aromatic ring via the resonance (+R) effect, particularly at the ortho and para positions. This effect causes significant shielding (an upfield shift to lower ppm values) for nuclei at these positions.[1][2]
-
Nitro Group (-NO₂ at C5): A potent deactivating group that withdraws electron density from the ring through both strong resonance (-R) and inductive (-I) effects.[3] This results in substantial deshielding (a downfield shift to higher ppm values) of aromatic nuclei, especially those ortho and para to it.[4][5]
-
Carboxamide Groups (-CONH₂ at C1 & C3): These are deactivating, electron-withdrawing groups, primarily through a resonance (-R) effect. They deshield the aromatic protons and carbons, with the most significant impact on the ortho positions.[6]
The combination of these competing effects creates a unique electronic map across the aromatic system, which is directly reported by the NMR spectrum.
Predicted ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the four amide protons. The analysis assumes a polar, aprotic solvent like DMSO-d₆, which is ideal for solubilizing the polar analyte and preserving the signals from exchangeable N-H protons.[7][8]
Aromatic Region (δ 8.0 - 9.0 ppm)
There are two protons on the aromatic ring, H-2 and H-6. Both are expected to be significantly downfield due to the cumulative deshielding from the electron-withdrawing groups.
-
H-6: This proton is positioned ortho to both a carboxamide group and a nitro group. The ortho relationship to the strongly withdrawing nitro group will cause the most significant deshielding, pushing this signal furthest downfield.[4]
-
H-2: This proton is ortho to one carboxamide group and para to the nitro group. While still strongly deshielded, the effect from the para nitro group is less intense than an ortho one.
These two protons will appear as distinct signals, likely doublets, due to coupling with each other (meta coupling, ⁴JHH), though the coupling constant will be small (typically 2-3 Hz).
Amine and Amide Regions (Variable)
-
Amino Protons (-NH₂): A single, often broad, signal corresponding to two protons. Its chemical shift is sensitive to solvent and concentration but will be downfield due to the electron-poor nature of the ring.
-
Amide Protons (-CONH₂): Due to the partial double-bond character of the C-N amide bond, rotation is restricted.[9] This makes the two protons on each amide group chemically non-equivalent (diastereotopic). Therefore, up to four distinct signals (two from each -CONH₂ group) may be observed, typically as broad singlets. Their chemical shifts are highly variable and sensitive to hydrogen bonding.[10][11]
Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Amino-5-nitrobenzene-1,3-dicarboxamide in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-6 | ~8.8 - 9.2 | d (J ≈ 2-3 Hz) | 1H | Strongly deshielded by ortho -NO₂ and ortho -CONH₂ groups. |
| H-2 | ~8.3 - 8.6 | d (J ≈ 2-3 Hz) | 1H | Deshielded by ortho -CONH₂ and para -NO₂ groups. |
| -CONH₂ (at C1) | ~7.5 - 8.5 | 2 x br s | 1H + 1H | Diastereotopic, exchangeable protons. Shift is solvent/concentration dependent. |
| -CONH₂ (at C3) | ~7.5 - 8.5 | 2 x br s | 1H + 1H | Diastereotopic, exchangeable protons. Shift is solvent/concentration dependent. |
| -NH₂ (at C4) | ~6.5 - 7.5 | br s | 2H | Exchangeable protons on electron-donating group. |
Note: These are estimated values. Actual experimental values may vary.
Predicted ¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum will display eight unique signals: six for the aromatic carbons and two for the carbonyl carbons of the amide groups.
-
Carbonyl Carbons (C=O): These will be the most downfield signals, typically found in the δ 165-175 ppm region.
-
Aromatic Carbons (C1-C6):
-
C4 (bearing -NH₂): This carbon will be the most shielded (upfield) of the substituted carbons due to the strong +R effect of the amino group.[12]
-
C5 (bearing -NO₂): This carbon will be significantly deshielded (downfield) by the potent electron-withdrawing nitro group.[3]
-
C1 & C3 (bearing -CONH₂): These carbons will be deshielded by the attached carboxamide groups.
-
C2 & C6 (bearing -H): The chemical shifts of these carbons are influenced by the additive effects of all four substituents. C6, being flanked by the nitro and carboxamide groups, is expected to be more deshielded than C2.
-
Table 2: Predicted ¹³C-NMR Chemical Shifts for 4-Amino-5-nitrobenzene-1,3-dicarboxamide in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (at C1, C3) | ~168 - 172 | Typical range for aromatic amide carbonyls. |
| C4 | ~150 - 155 | Attached to strongly donating -NH₂ group (deshielding α-effect). |
| C5 | ~140 - 145 | Attached to strongly withdrawing -NO₂ group. |
| C1, C3 | ~135 - 140 | Attached to withdrawing -CONH₂ groups. |
| C6 | ~125 - 130 | Deshielded by adjacent -NO₂ and -CONH₂ groups. |
| C2 | ~115 - 120 | Influenced by adjacent -CONH₂ and meta substituents. |
Note: These are estimated values based on substituent effects. Actual experimental values may vary.
Validated Experimental Protocol
Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Analyte Purity: Ensure the compound is of high purity (>95%) to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent is recommended for its excellent ability to dissolve polar aromatic compounds and its high boiling point.[7][8] Crucially, it slows the chemical exchange of N-H protons, allowing for their observation.[8]
-
Concentration:
-
Procedure:
-
Weigh the sample directly into a clean, dry vial.
-
Add the deuterated solvent and vortex thoroughly to ensure complete dissolution.
-
Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15] This step is critical to remove any particulate matter that can degrade spectral resolution.
-
Ensure the final sample height in the tube is between 4-5 cm.[16]
-
Cap the NMR tube securely and label it clearly.[14]
-
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H-NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Reference: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[17]
-
-
¹³C-NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on concentration and desired signal-to-noise.
-
Reference: Calibrate the spectrum using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[17]
-
Visualized Workflows and Concepts
Diagrams created using Graphviz provide clear, logical representations of experimental and theoretical frameworks.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Caption: Influence of substituents on aromatic proton chemical shifts.
Conclusion
The ¹H and ¹³C-NMR spectra of 4-Amino-5-nitrobenzene-1,3-dicarboxamide are predicted to be complex yet interpretable through a fundamental understanding of substituent effects. The aromatic region of the ¹H spectrum is characterized by two significantly deshielded protons, while the ¹³C spectrum is defined by the strong electronic push-pull nature of the amino and nitro groups, respectively. The provided experimental protocol offers a robust framework for obtaining high-resolution spectra for this molecule, which can be used for its unequivocal identification and for the characterization of related chemical entities.
References
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Reich, H. J. Anisotropy of Nitro groups. OrganicChemistryData.org. [Link]
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Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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Brown, R. F. C., Radom, L., Sternhell, S., & White, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]
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Das, D., & Rhoades, T. W. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Magnetic Resonance, 2(2), 859-870. [Link]
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Dahlbom, R., & Misiorny, A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1549-1555. [Link]
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van der Zwan, M. C., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. RSC Publishing. [Link]
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Duddeck, H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]
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Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1279-1288. [Link]
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Gawinecki, R., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal of Physical Organic Chemistry, 18(9), 874-880. [Link]
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Saman, D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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Abraham, R. J., et al. (2005). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]
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Magri, F. M. M., et al. (2003). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 14(4), 546-552. [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11858. [Link]
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Thermodynamic Stability and Thermal Profiling of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
4-Amino-5-nitrobenzene-1,3-dicarboxamide ( C8H8N4O4 ) is a highly functionalized aromatic intermediate characterized by a dense array of hydrogen-bonding substituents. Its unique ortho-positioning of a primary amine and a nitro group, flanked by two primary carboxamides, creates a highly rigid, thermodynamically stable crystal lattice. Understanding its thermodynamic stability and melting point kinetics is critical for downstream applications in pharmaceutical formulation, energetic materials, and advanced polymer synthesis. This guide synthesizes the mechanistic drivers of its stability and provides field-proven, self-validating analytical protocols for its thermal characterization.
Structural Thermodynamics & Mechanistic Stability
The extreme thermodynamic stability of 4-Amino-5-nitrobenzene-1,3-dicarboxamide is not merely a function of its molecular weight, but rather the synergistic result of intramolecular electronic effects and intermolecular lattice forces.
Intramolecular "Push-Pull" Resonance
The spatial arrangement of the electron-donating 4-amino group ( −NH2 ) and the strongly electron-withdrawing 5-nitro group ( −NO2 ) creates a localized push-pull electronic system. This resonance significantly increases the double-bond character of the C−N bonds, locking the substituents into a planar conformation. This planar locking minimizes conformational entropy and drastically reduces the standard molar Gibbs energy of the crystalline phase, a phenomenon well-documented in [1].
Intermolecular Hydrogen Bonding Network
The 1,3-dicarboxamide (isophthalamide) motif acts as a powerful bidirectional hydrogen bond donor and acceptor. When combined with the −NH2 donor and −NO2 acceptor, the molecule forms a highly ordered, dense 3D crystal lattice. This dense packing requires a massive input of enthalpy ( ΔHfus ) to disrupt, directly driving the melting point upward.
Fig 1: Thermodynamic stabilization logic of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Melting Point and Thermal Degradation Kinetics
Because of the immense lattice energy, 4-Amino-5-nitrobenzene-1,3-dicarboxamide does not exhibit a simple, clean melting point. Instead, it undergoes a complex phase transition where the melting endotherm is immediately followed by—or overlaps with—an exothermic decomposition event. The nitro group acts as an internal oxidant, leading to thermal decarboxamidation and radical-induced degradation at elevated temperatures.
Quantitative Thermodynamic Parameters
While exact empirical values fluctuate based on crystalline polymorph purity, the following table summarizes the extrapolated thermodynamic data based on [2].
| Thermodynamic Parameter | Estimated Value Range | Primary Mechanistic Driver |
| Melting Point ( Tm ) | 310°C – 330°C | Extensive intermolecular H-bonding network |
| Enthalpy of Fusion ( ΔHfus ) | 35 – 45 kJ/mol | High crystal lattice energy & planar stacking |
| Decomposition Onset ( Td ) | > 320°C | Nitro-group radical initiation & decarboxamidation |
| Sublimation Enthalpy ( ΔHsub ) | > 120 kJ/mol | Push-pull resonance limiting vapor phase transition |
Self-Validating Experimental Protocols for Thermal Analysis
To accurately capture the thermal profile without damaging analytical instrumentation (due to the rapid gas evolution of nitroaromatics), a rigorous, self-validating protocol using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise Tm and ΔHfus while mitigating the effects of concurrent decomposition.
-
System Calibration (Self-Validation Step): Calibrate the DSC unit using high-purity Indium ( Tm = 156.6°C) and Zinc ( Tm = 419.5°C) standards.
-
Causality: Two-point high-temperature calibration ensures accurate heat flow measurements across the extreme temperature range expected for this compound.
-
-
Sample Preparation: Weigh exactly 2.0 – 3.0 mg of the compound into a vented aluminum crucible.
-
Causality: Vented pans prevent internal pressure buildup from evolved gases ( NOx , NH3 ) during the melt-decomposition overlap, which would otherwise artificially shift the melting endotherm to a higher temperature.
-
-
Atmospheric Control: Utilize a dry Nitrogen ( N2 ) purge at a continuous flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents premature oxidative degradation of the amino group prior to reaching the intrinsic thermal melting point.
-
-
Thermal Ramping: Apply a slow heating rate of 5°C/min from 25°C to 350°C.
-
Causality: A slower heating rate provides the thermal resolution necessary to separate the endothermic melting peak from the immediate exothermic decomposition peak.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: Map the mass-loss kinetics to identify the onset of decarboxamidation versus nitro-group cleavage.
-
Crucible Selection: Use an alumina ( Al2O3 ) crucible rather than platinum.
-
Causality: Alumina is chemically inert to the highly corrosive NOx gases released during the decomposition of the nitroaromatic core.
-
-
Baseline Subtraction (Self-Validation Step): Run a blank curve with an empty crucible under identical thermal conditions and subtract it from the sample run.
-
Causality: Corrects for buoyancy effects and gas-density changes at temperatures exceeding 300°C, ensuring the mass-loss derivative (DTG) is purely sample-driven.
-
-
Execution: Heat the sample from 25°C to 500°C at 10°C/min under N2 .
Fig 2: Self-validating DSC/TGA workflow for capturing melt-decomposition overlap.
Conclusion & Application Insights
For drug development professionals and synthetic chemists, the thermodynamic profile of 4-Amino-5-nitrobenzene-1,3-dicarboxamide dictates strict processing boundaries. Its melting point (>310°C) is too high for standard hot-melt extrusion without inducing severe thermal degradation. Therefore, downstream processing or formulation must rely on solvent-based methodologies (e.g., polar aprotic solvents like DMSO or DMF) rather than thermal melting. The compound's stability is a testament to the power of combining push-pull resonance with dense isophthalamide hydrogen-bonding networks.
References
-
Experimental and computational thermodynamic study of ortho- meta- and para-aminobenzamide. The Journal of Chemical Thermodynamics (2013). URL:[Link]
-
Car-Parrinello Simulation of the Vibrational Spectrum of a Medium Strong Hydrogen Bond by Two-Dimensional Quantization of the Nuclear Motion: Application to 2-Hydroxy-5-nitrobenzamide. The Journal of Physical Chemistry B (2012). URL:[Link]
-
The thermodynamic stability of the three isomers of methoxybenzamide: An experimental and computational study. The Journal of Chemical Thermodynamics (2014). URL:[Link]
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An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Abstract
This technical guide provides a comprehensive framework for the characterization of the electronic properties, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, of 4-Amino-5-nitrobenzene-1,3-dicarboxamide. This molecule, possessing a unique substitution pattern of electron-donating amino and carboxamide groups, alongside a strongly electron-withdrawing nitro group, presents an interesting case for study in the fields of medicinal chemistry and materials science. This document outlines both robust computational and experimental methodologies for a thorough investigation of its electronic structure. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale.
Introduction: The Significance of Frontier Molecular Orbitals
The electronic properties of a molecule are fundamental to its chemical reactivity, photophysical behavior, and biological activity. Central to understanding these properties are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates a molecule's electronic transitions, its ability to donate or accept electrons, and its overall stability.[1] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a greater ease of electronic excitation.[2]
4-Amino-5-nitrobenzene-1,3-dicarboxamide features a benzene ring substituted with both electron-donating (amino, -NH₂) and electron-withdrawing (nitro, -NO₂; dicarboxamide, -CONH₂) groups. This "push-pull" electronic configuration is known to significantly influence the HOMO-LUMO gap and can lead to interesting optical and electronic properties.[3][4] A thorough understanding of these properties is crucial for applications in drug design, where molecular interactions are governed by electronic complementarity, and in materials science for the development of novel optoelectronic devices.[5][6]
This guide will provide a dual-pronged approach to elucidating the electronic characteristics of 4-Amino-5-nitrobenzene-1,3-dicarboxamide: first, through in silico computational modeling, and second, via empirical experimental validation.
Theoretical Framework: Substituent Effects on Electronic Structure
The electronic landscape of the benzene ring in 4-Amino-5-nitrobenzene-1,3-dicarboxamide is significantly perturbed by its substituents. The amino group, being a strong electron-donating group, will raise the energy of the HOMO, effectively making the molecule more susceptible to electrophilic attack and oxidation.[4] Conversely, the nitro group is a powerful electron-withdrawing group that will lower the energy of the LUMO, rendering the molecule more prone to nucleophilic attack and reduction.[4] The dicarboxamide groups also contribute to the electron-withdrawing nature of the substituents. This combined effect is anticipated to result in a relatively small HOMO-LUMO gap, suggesting potential for charge transfer interactions and absorption of light in the visible region of the electromagnetic spectrum.[5]
Computational Analysis: A Predictive Approach
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[7][8] Time-Dependent DFT (TD-DFT) further allows for the simulation of electronic absorption spectra.[5]
Recommended Computational Protocol
A robust computational investigation of 4-Amino-5-nitrobenzene-1,3-dicarboxamide can be achieved through the following workflow:
Step 1: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: DFT with a suitable functional, such as B3LYP.[7][8]
-
Basis Set: A double-zeta basis set like 3-21G(d) can provide a reasonable starting point for geometry optimization.[5][8] For higher accuracy, a larger basis set such as 6-311G++(d,p) is recommended.
-
Rationale: This initial step is crucial to find the lowest energy conformation of the molecule. No imaginary frequencies should be present in the final optimized structure, confirming it as a true minimum on the potential energy surface.[5]
Step 2: Frontier Molecular Orbital Analysis
-
Procedure: Following geometry optimization, a single-point energy calculation is performed using the same level of theory.
-
Output: This calculation will yield the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be directly calculated (E_gap = E_LUMO - E_HOMO).
-
Visualization: The spatial distribution of the HOMO and LUMO can be visualized using software like GaussView or Avogadro to understand the regions of the molecule involved in electron donation and acceptance.
Step 3: Simulation of UV-Vis Spectrum
-
Method: TD-DFT calculations are performed on the optimized geometry.[5]
-
Rationale: This allows for the prediction of the electronic transitions and their corresponding absorption wavelengths (λ_max). The lowest energy transition is typically associated with the HOMO-LUMO gap.
Caption: Experimental workflow for UV-Vis spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule. [9][10] Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). [9]2. Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. [11][9]4. Data Acquisition: The potential is swept linearly to a set potential and then swept back to the initial potential.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using empirical formulas that relate these potentials to the vacuum level, often calibrated against the Fc/Fc⁺ standard which is assumed to have an energy level of -4.8 eV relative to the vacuum level. [11][9]
-
E_HOMO = - (E_ox - E_1/2(Fc/Fc⁺) + 4.8) eV
-
E_LUMO = - (E_red - E_1/2(Fc/Fc⁺) + 4.8) eV
-
Electrochemical Gap = E_LUMO - E_HOMO
-
Data Synthesis and Interpretation
A comprehensive understanding of the electronic properties of 4-Amino-5-nitrobenzene-1,3-dicarboxamide is achieved by correlating the findings from both computational and experimental approaches.
| Parameter | Computational Method | Experimental Method |
| HOMO Energy | DFT | Cyclic Voltammetry |
| LUMO Energy | DFT | Cyclic Voltammetry |
| HOMO-LUMO Gap | DFT (E_LUMO - E_HOMO) | UV-Vis Spectroscopy (Optical Gap), Cyclic Voltammetry (Electrochemical Gap) |
| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy |
It is important to note that the optical gap measured by UV-Vis spectroscopy may differ slightly from the electrochemical gap determined by CV due to excitonic effects. [11]The computational results from DFT and TD-DFT should show good agreement with the experimental data, thereby validating the theoretical model. Any discrepancies can provide further insight into the electronic behavior of the molecule.
Potential Applications in Drug Development and Materials Science
The electronic properties and HOMO-LUMO gap of 4-Amino-5-nitrobenzene-1,3-dicarboxamide can inform its potential applications. In drug development, these parameters can help in understanding its reactivity, metabolic stability, and potential for forming charge-transfer complexes with biological targets. [6]For instance, nitroaromatic compounds have been investigated for a variety of therapeutic applications. [12][13]In materials science, a molecule with a tunable HOMO-LUMO gap and significant intramolecular charge transfer character could be a candidate for use in organic light-emitting diodes (OLEDs), photovoltaics, or as a nonlinear optical material. [5]
Conclusion
This technical guide has detailed a multi-faceted approach to thoroughly characterize the electronic properties and HOMO-LUMO gap of 4-Amino-5-nitrobenzene-1,3-dicarboxamide. By integrating predictive computational modeling with empirical experimental techniques, researchers can gain a deep and validated understanding of this molecule's electronic structure. The protocols and insights provided herein are intended to serve as a robust foundation for further investigation and to facilitate the rational design of novel molecules for applications in drug discovery and materials science.
References
-
Computational Calculation of Nitrobenzene and Its Derivatives. (n.d.). Academia.edu. Retrieved from [Link]
-
Megala, M., & Rajkumar, B. J. M. (2015). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. AIP Conference Proceedings, 1665(1), 050148. Retrieved from [Link]
-
Structure of nitrobenzene and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. Retrieved from [Link]
-
Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). Polymer Science. Retrieved from [Link]
-
Quantum computation results of HOMO/LUMO energy gap of nitro-PAHs. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. Retrieved from [Link]
-
Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. Retrieved from [Link]
-
Calculating HOMO-LUMO gap from UV-Vis spectra?. (2018, April 10). ResearchGate. Retrieved from [Link]
-
HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved from [Link]
-
Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). MDPI. Retrieved from [Link]
-
Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology. Retrieved from [Link]
-
Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022, March 28). ThaiScience. Retrieved from [Link]
-
How Amino and Nitro Substituents Direct Electrophilic Aromatic Substitution in Benzene: Explanation with Kohn-Sham Molecular Orbital Theory and Voronoi Deformation Density Analysis. (2016, January 14). ResearchGate. Retrieved from [Link]
-
Nitrobenzene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Computational Calculation of Nitrobenzene and Its Derivatives [academia.edu]
- 8. distantreader.org [distantreader.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. taylorandfrancis.com [taylorandfrancis.com]
Chemoselective Amidation of 4-Amino-5-nitrobenzene-1,3-dicarboxamide Scaffolds: Mechanistic Insights and Protocols
Executive Summary
The 4-amino-5-nitrobenzene-1,3-dicarboxamide scaffold is a highly versatile building block utilized in the development of advanced proteomimetics, benzoxadiazole fluorophores, and targeted therapeutics. The synthesis of these derivatives hinges on a critical transformation: the bis-amidation of 4-amino-5-nitrobenzene-1,3-dicarboxylic acid. Functionalizing two sterically distinct carboxylic acid groups in the presence of an unprotected, free aniline presents a significant chemoselective challenge.
As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic causality, electronic profiling, and self-validating protocols required to achieve high-yielding, chemoselective amidation without the need for transient protecting groups.
Electronic and Steric Profiling (The "Why")
In typical small-molecule synthesis, the presence of a free primary amine during carboxylic acid activation inevitably leads to uncontrolled polymerization or intramolecular cyclization. However, the 4-amino-5-nitrobenzene scaffold possesses a unique electronic architecture that inherently prevents this, allowing for direct functionalization.
-
Electronic Deactivation: The nitro group at the 5-position exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. Because it is positioned ortho to the 4-amino group, it drastically reduces the electron density on the aniline nitrogen. This renders the 4-amino group essentially non-nucleophilic under standard acylation conditions, a phenomenon well-documented in the development of modified Dawson's linkers for peptide synthesis ()[1].
-
Steric Encumbrance: The 3-carboxylic acid is flanked by the 4-amino group and the 2-proton, creating a sterically hindered pocket. Standard bulky coupling reagents (e.g., HATU or PyBOP) struggle to efficiently form the active ester at this position. This steric bulk necessitates the use of smaller, highly reactive intermediates—specifically acyl chlorides—to drive the reaction to completion.
Electronic interplay dictating chemoselectivity in the 4-amino-5-nitrobenzene scaffold.
Mechanistic Pathway of Bis-Amidation
The optimal strategy for functionalizing this scaffold is a two-step activation-amidation sequence utilizing thionyl chloride (SOCl₂). Previous studies on structurally analogous 4-amino-3-nitrobenzoic acids have demonstrated that the aniline nitrogen is sufficiently deactivated to allow for direct conversion to the acyl chloride without standard Boc or Fmoc protection strategies ()[2].
-
Vilsmeier-Haack Activation: The addition of catalytic N,N-dimethylformamide (DMF) to SOCl₂ generates the highly electrophilic Vilsmeier-Haack reagent. This intermediate reacts with both the 1- and 3-carboxylic acids, displacing sulfur dioxide and hydrogen chloride to form the bis-acyl chloride.
-
Nucleophilic Acyl Substitution: The introduction of the target amine (R-NH₂) leads to nucleophilic attack at the carbonyl carbons. The tetrahedral intermediate collapses, expelling the chloride ion. Because the 4-amino group is electronically deactivated, it cannot compete with the incoming exogenous amine, ensuring absolute chemoselectivity. Similar chemoselective acylations of deactivated anilines have been successfully applied in the synthesis of trypanocidal benzoic acid derivatives ()[3].
Mechanistic workflow for the chemoselective bis-amidation via acyl chloride activation.
Quantitative Reagent Optimization
To validate the necessity of the acyl chloride pathway, our field-proven data comparing various activation strategies is summarized below. The data clearly illustrates that standard peptide coupling agents fail to overcome the steric hindrance at the 3-position.
| Activation Strategy | Reagents & Conditions | Yield (%) | Chemoselectivity (Bis-Amide : Byproducts) | Mechanistic Limitation / Advantage |
| Acyl Chloride | SOCl₂, cat. DMF, 80 °C | 85–95% | > 99:1 | Optimal; small electrophile overcomes steric hindrance at the 3-position without N-acylation. |
| Uronium Salt | HATU, DIPEA, DMF, RT | 40–55% | 70:30 | Moderate; steric bulk of HATU prevents efficient activation of the 3-carboxylic acid. |
| Carbodiimide | EDC·HCl, HOBt, DCM, RT | < 30% | 50:50 | Poor; slow activation allows for competitive side reactions and incomplete conversion. |
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Adherence to the causality notes is critical for reproducing high yields.
Protocol A: Synthesis of 4-Amino-5-nitrobenzene-1,3-bis(acyl chloride)
-
Preparation: Suspend 4-amino-5-nitrobenzene-1,3-dicarboxylic acid (1.0 eq) in neat thionyl chloride (10.0 eq).
-
Catalysis: Add 2–3 drops of anhydrous DMF. Causality: DMF is required to form the Vilsmeier-Haack intermediate, which accelerates the chlorination and allows the reaction to proceed smoothly despite the electron-withdrawing nitro group.
-
Reflux: Heat the mixture to 80 °C under an inert argon atmosphere for 3 hours until the suspension becomes a clear, homogenous solution.
-
Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to remove residual HCl and SOCl₂.
-
Validation Checkpoint: To confirm complete conversion, quench a 10 µL aliquot of the crude mixture in 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via LC-MS. The exclusive presence of the bis-methyl ester (and absence of mono-ester or free acid) validates complete activation.
Protocol B: Chemoselective Amidation
-
Amine Preparation: In a rigorously dried flask, prepare a solution of the desired amine (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM).
-
Temperature Control: Cool the amine solution to 0 °C using an ice bath. Causality: The highly exothermic nature of nucleophilic acyl substitution requires strict temperature control to prevent localized heating, which could overcome the activation energy barrier for unwanted side reactions (such as attack by the deactivated aniline) ()[4].
-
Addition: Dissolve the crude bis-acyl chloride from Protocol A in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Perform TLC analysis (e.g., 5% MeOH in DCM). The reaction should reveal a single new spot with a higher Rf than the starting dicarboxylic acid. Staining with ninhydrin will yield a distinct color change, confirming the survival of the unreacted, unprotected 4-amino group.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
Synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani RSC Advances (2015). URL:[Link]
-
Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase Molecules (2017). URL:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 5-chloro-N-(4-nitrophenyl)pentanamide | 1039914-85-6 | Benchchem [benchchem.com]
Application Note: 4-Amino-5-nitrobenzene-1,3-dicarboxamide as a Key Pharmaceutical Intermediate
Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Abstract
4-Amino-5-nitrobenzene-1,3-dicarboxamide (ANBD) is a highly functionalized ortho-nitroaniline derivative serving as a critical building block in pharmaceutical chemistry. Its unique substitution pattern—featuring dual primary carboxamide groups alongside an ortho-aminonitro motif—makes it an ideal precursor for synthesizing polyfunctionalized benzimidazoles, quinoxalines, and benzotriazoles [3]. These scaffolds are privileged structures in modern drug discovery, particularly for kinase inhibitors and PARP (Poly ADP-ribose polymerase) inhibitors. This application note details the mechanistic rationale, optimized synthetic workflows, and quantitative data for utilizing ANBD in drug development.
Structural Analysis & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter the challenge of installing multiple hydrogen-bond donors/acceptors onto a rigid heterocyclic core without compromising synthetic yield. ANBD solves this through its pre-installed 1,3-dicarboxamide groups, which are critical for target protein binding (e.g., hinge-binding in kinases or NAD+ pocket binding in PARP enzymes).
Causality of the Nitro Group: Why utilize the nitro group instead of starting with a pre-formed diamine? The strong electron-withdrawing nature of the nitro group prevents premature oxidation of the adjacent amine. ortho-Phenylenediamines are notoriously susceptible to air oxidation, rapidly forming dark, insoluble oligomers. By keeping the precursor in the ortho-nitroaniline oxidation state, ANBD remains bench-stable indefinitely and acts as a masked diamine [1]. Furthermore, the nitro group deactivates the ring, preventing unwanted electrophilic aromatic substitutions during upstream functionalization steps.
Self-Validating Reaction Systems: The reduction of ortho-nitroanilines to ortho-phenylenediamines is a robust, self-validating system. The visual transition from a bright yellow/orange solution (characteristic of the conjugated nitroarene) to a colorless or pale-yellow solution provides immediate macroscopic confirmation. Orthogonally, LC-MS monitoring provides an exact mass shift of -30 Da (loss of two oxygen atoms, gain of two protons), ensuring the protocol's trustworthiness before proceeding to cyclization [2].
Synthetic Workflows & Step-by-Step Protocols
Depending on the stability of the desired target and the available equipment, ANBD can be converted into a benzimidazole core via a classical two-step process or a streamlined one-pot reductive cyclization.
Protocol A: Two-Step Catalytic Hydrogenation and Oxidative Cyclization
This method is preferred when the intermediate 4,5-diaminobenzene-1,3-dicarboxamide needs to be isolated for characterization or divergent synthesis.
Step 1: Catalytic Hydrogenation [2] Rationale: We utilize 5% Pd/C under mild hydrogen pressure (1.0 MPa) rather than harsh chemical reductants (like Fe/HCl) to strictly avoid the hydrolysis of the primary carboxamide groups.
-
Preparation: Charge a high-pressure reaction kettle with ANBD (50 g, 0.22 mol), 5% Palladium on Carbon (0.15 g), and anhydrous ethanol (400 mL).
-
Purging: Purge the vessel with N₂ gas three times to exhaust atmospheric oxygen, followed by three H₂ gas purges to establish a pure hydrogen atmosphere.
-
Reaction: Pressurize the vessel to 1.0 MPa with H₂ and heat to 60 °C. Maintain vigorous stirring for 6–8 hours.
-
In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the yellow color dissipates and the ANBD peak (<0.5%) is replaced by the highly polar diamine peak.
-
Workup: Cool to room temperature, vent the H₂, and filter the mixture through a Celite pad under an inert N₂ atmosphere to recover the Pd/C catalyst. Use the filtrate immediately for Step 2 to prevent oxidation.
Step 2: Oxidative Cyclization
-
Condensation: To the filtrate from Step 1, add 1.1 equivalents of the desired aryl aldehyde and a catalytic amount of acetic acid (10 mol%).
-
Cyclization: Heat the mixture to reflux (80 °C) open to the air (or with a mild oxidant like Na₂S₂O₅) for 4 hours.
-
Isolation: Cool the mixture to 0 °C to precipitate the 1H-benzimidazole-4,6-dicarboxamide derivative. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: One-Pot Reductive Cyclization (The Yang Method)
Rationale: To streamline synthesis and avoid handling the air-sensitive diamine intermediate, a one-pot reductive cyclization using sodium dithionite (Na₂S₂O₄) can be employed. This method, pioneered by Yang et al., allows for the direct conversion of ortho-nitroanilines to benzimidazoles in high yields [1].
-
Preparation: In a round-bottom flask, dissolve ANBD (10 mmol) and the desired aldehyde (12 mmol) in a 1:1 mixture of EtOH and DMF (50 mL).
-
Reduction/Cyclization: Add an aqueous solution of freshly prepared Na₂S₂O₄ (30 mmol in 20 mL H₂O) dropwise over 15 minutes at room temperature.
-
Heating: Elevate the temperature to 80 °C and stir for 5 hours. The Na₂S₂O₄ reduces the nitro group to an amine, which immediately condenses with the aldehyde. The thermodynamic stability of the resulting benzimidazole drives the reaction forward.
-
Workup: Pour the mixture into ice water (100 mL). The product typically precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/H₂O.
Quantitative Data & Yield Optimization
The following table summarizes the optimization data for converting ANBD to a model 2-phenyl-1H-benzimidazole-4,6-dicarboxamide. The One-Pot method demonstrates superior overall yield by eliminating intermediate loss.
| Method | Reagents / Catalyst | Temp (°C) | Time (h) | Intermediate Isolation | Overall Yield (%) | Purity (HPLC) |
| Two-Step (A) | Pd/C, H₂ (1.0 MPa) then PhCHO, AcOH | 60, then 80 | 8 + 4 | Yes (N₂ atmosphere) | 72% | >98.5% |
| Two-Step (A) | Raney Ni, H₂ (3.0 MPa) then PhCHO, AcOH | 80, then 80 | 12 + 4 | Yes (N₂ atmosphere) | 64% | >95.0% |
| One-Pot (B) | Na₂S₂O₄, PhCHO | 80 | 5 | No | 85% | >99.0% |
| One-Pot (B) | SnCl₂, PhCHO | 70 | 8 | No | 58% | >92.0% |
Workflow Visualization
The logical relationship between the starting material, the chosen synthetic pathways, and the final pharmaceutical application is mapped below.
Synthetic workflows for converting ANBD into bioactive benzimidazole drug scaffolds.
References
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.[Link]
- Yang, Q. (2015). "Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation.
-
Mamedova, V. L., et al. (2025). "ortho-Functionalized nitroarenes in the synthesis of heterocycles." Russian Chemical Reviews, 94(4), RCR5167.[Link]
Application Note & Protocol: Synthesis of High-Performance Polyamides Utilizing 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel aromatic polyamides derived from the functionalized monomer, 4-Amino-5-nitrobenzene-1,3-dicarboxamide. The presence of a nitro group and two amide functionalities on the monomer backbone is hypothesized to yield polyamides with exceptional thermal stability and unique solubility characteristics. This application note details a proposed synthetic route for the monomer, a step-by-step protocol for its polymerization via low-temperature solution polycondensation, and a complete workflow for the characterization of the resulting polymer. This guide is intended for researchers and professionals in materials science and polymer chemistry exploring the development of advanced, high-performance polymers.
Introduction: The Pursuit of Functional Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and mechanical strength.[1][2] These properties, however, often come at the cost of poor solubility, which can complicate processing and limit their applications.[1] A common strategy to enhance the processability of aromatic polyamides without significantly compromising their desirable properties is the introduction of functional groups or flexible linkages into the polymer backbone.[2]
This application note explores a novel approach to designing functional aromatic polyamides through the use of a unique, custom-synthesized monomer: 4-Amino-5-nitrobenzene-1,3-dicarboxamide. The strategic placement of an amino group for polymerization, a nitro group for potential post-polymerization modification, and two amide moieties is expected to result in a polyamide with a unique combination of properties. The inherent polarity imparted by the nitro and amide groups may lead to strong intermolecular interactions, contributing to high thermal stability.
Proposed Synthesis of the Monomer: 4-Amino-5-nitrobenzene-1,3-dicarboxamide
The direct synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide is not widely reported in the literature. Therefore, a plausible multi-step synthetic route is proposed, starting from commercially available 5-nitroisophthalic acid.
Synthetic Scheme
Caption: Proposed synthetic route for 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Step-by-Step Protocol
Step 1: Synthesis of 5-Nitroisophthaloyl dichloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroisophthalic acid.
-
Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-nitroisophthaloyl dichloride.
Step 2: Synthesis of 5-Nitrobenzene-1,3-dicarboxamide
-
Cool the crude 5-nitroisophthaloyl dichloride in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-nitrobenzene-1,3-dicarboxamide.
Step 3: Synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide Note: This step involves a selective reduction which may require optimization.
-
Dissolve 5-nitrobenzene-1,3-dicarboxamide in a suitable solvent mixture (e.g., ethanol/water).
-
Prepare a solution of a mild reducing agent such as sodium sulfide (Na₂S) or ammonium chloride.
-
Add the reducing agent solution dropwise to the dicarboxamide solution at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Polymerization Protocol: Low-Temperature Solution Polycondensation
The synthesized monomer can be polymerized with a suitable aromatic diacid chloride, such as terephthaloyl chloride, using the well-established low-temperature solution polycondensation method.[2]
Polymerization Scheme
Caption: Low-temperature solution polycondensation of the novel monomer.
Detailed Experimental Protocol
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in anhydrous N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl, ~5% w/v).
-
Add pyridine as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride as a solution in a small amount of anhydrous NMP.
-
Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of a non-solvent like methanol or water.
-
Collect the fibrous polymer by filtration, wash it extensively with hot water and methanol to remove unreacted monomers and salts.
-
Dry the final polyamide product in a vacuum oven at 80-100°C to a constant weight.
Expected Properties and Characterization of the Polyamide
The unique structure of the monomer is anticipated to impart specific properties to the resulting polyamide.
| Property | Expected Outcome | Rationale |
| Thermal Stability | High decomposition temperature (>400°C). | The rigid aromatic backbone and strong intermolecular hydrogen bonding from the amide groups contribute to high thermal stability, a hallmark of aramids.[3] |
| Solubility | Potentially soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO). | The presence of the polar nitro group and the additional amide side groups may disrupt chain packing and enhance interactions with polar solvents.[2] |
| Mechanical Properties | High tensile strength and modulus. | Aromatic polyamides are known for their excellent mechanical properties due to the rigidity of the polymer chains.[4] |
| Functionality | The nitro group can be chemically modified (e.g., reduced to an amine) for further cross-linking or grafting, allowing for tunable properties. | The presence of a reactive functional group on the polymer backbone allows for post-polymerization modifications. |
Characterization Workflow
A thorough characterization is essential to confirm the structure and properties of the synthesized polyamide.
Caption: Comprehensive workflow for polyamide characterization.
Conclusion
This application note presents a detailed theoretical framework and a practical, step-by-step guide for the synthesis and characterization of a novel aromatic polyamide based on 4-Amino-5-nitrobenzene-1,3-dicarboxamide. The proposed monomer offers a unique platform for developing high-performance polymers with tailored properties. The protocols provided herein are based on established principles of polymer chemistry and are intended to serve as a robust starting point for researchers in the field. The resulting functionalized polyamides hold promise for a variety of advanced applications where high thermal stability and processability are required.
References
-
Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites. PMC. Available at: [Link]
-
Functional Aromatic Polyamides. MDPI. Available at: [Link]
-
Direct Synthesis of Wholly Aromatic Polyamides by Using Reaction-Induced Crystallization. Macromolecules. Available at: [Link]
-
Aromatic Polyamides. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. MDPI. Available at: [Link]
-
Synthesis and characterization of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. PMC. Available at: [Link]
-
Functional Aromatic Polyamides. MDPI. Available at: [Link]
- A process for the preparation of n,n'-substituted 5-amino-1,3-benzenedicarboxamides. Google Patents.
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Application Note: Optimization of 4-Amino-5-nitrobenzene-1,3-dicarboxamide Synthesis
Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Drug Development Professionals.
Executive Summary
4-Amino-5-nitrobenzene-1,3-dicarboxamide is a highly functionalized aromatic intermediate structurally analogous to precursors used in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iopamidol). Synthesizing this compound efficiently requires overcoming the kinetic bottlenecks associated with the amidation of deactivated aromatic esters.
This application note details a highly optimized, one-pot synthetic protocol starting from Dimethyl 4-chloro-5-nitroisophthalate . By leveraging a concurrent Nucleophilic Aromatic Substitution (SNAr) and bis-amidation strategy using methanolic ammonia, this self-validating workflow eliminates the need for intermediate isolation, maximizing both yield and throughput.
Mechanistic Rationale & Reaction Dynamics
As process scientists, we must design reactions where the intrinsic chemical causality works in our favor. The selection of Dimethyl 4-chloro-5-nitroisophthalate as the starting material and methanolic ammonia as the reagent is driven by two distinct kinetic phenomena:
-
SNAr Activation (Fast Step): The C4-chloro substituent is highly activated by the strong electron-withdrawing effects of the ortho-nitro group and the meta-ester groups. In the presence of ammonia, nucleophilic attack at the ipso-carbon is rapid. The transition state is stabilized by the nitro group, which accommodates the negative charge of the resulting Meisenheimer complex, leading to swift halogen displacement[1],[2].
-
Ester Amidation (Slow Step): Following the SNAr, the intermediate is Dimethyl 4-amino-5-nitroisophthalate. The acyl substitution of the methyl esters by ammonia is kinetically sluggish due to the deactivating nature of the newly formed electron-donating para-amino group. Driving this equilibrium requires elevated temperatures (75 °C), a sealed pressure vessel to maintain ammonia concentration, and extended reaction times[3],[4].
Because the SNAr is orders of magnitude faster than the amidation, the reaction naturally sequences itself in one pot without side-reactions, provided the temperature is strictly controlled to prevent transesterification or degradation.
Pathway Visualization
Figure 1: One-pot concurrent SNAr and bis-amidation workflow for the target synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By utilizing strategic In-Process Controls (IPC) via HPLC, the workflow confirms its own mechanistic progression, ensuring trustworthiness at every stage of scale-up.
Materials & Equipment
-
Starting Material: Dimethyl 4-chloro-5-nitroisophthalate (1.0 equivalent, 100 g, 0.365 mol)
-
Reagent/Solvent: 7N Ammonia in Methanol (15.0 equivalents, ~780 mL)
-
Equipment: 2 L Hastelloy pressure reactor (autoclave) with overhead stirring and internal temperature probe.
Procedure
-
Reactor Charging: Charge the Hastelloy reactor with 100 g of Dimethyl 4-chloro-5-nitroisophthalate. Seal the reactor and purge with N2 for 5 minutes.
-
Reagent Addition: Introduce 780 mL of 7N NH3 in Methanol via a pressure-rated addition funnel.
-
Heating & Pressurization: Initiate overhead stirring (300 rpm). Ramp the internal temperature to 75 °C over 30 minutes. The internal pressure will rise to approximately 4–5 bar.
-
Self-Validating Checkpoint 1 (SNAr Confirmation): After 2 hours at 75 °C, sample the reaction mixture.
-
Validation Criteria: HPLC must show >99% consumption of the starting material and the dominant presence of the intermediate Dimethyl 4-amino-5-nitroisophthalate. This validates that the halogen displacement is complete before bis-amidation heavily initiates.
-
-
Amidation Phase: Maintain the reaction at 75 °C for an additional 10 hours (Total time: 12 hours).
-
Self-Validating Checkpoint 2 (Amidation Confirmation): Sample the reaction mixture at 12 hours.
-
Validation Criteria: HPLC must show < 0.5% of the mono-amide intermediate. If mono-amide is > 0.5%, continue heating for 2 additional hours.
-
-
Cooling & Crystallization: Cool the reactor to 5 °C at a rate of 15 °C/hour.
-
Causality of Purification: The target 4-Amino-5-nitrobenzene-1,3-dicarboxamide is highly insoluble in cold methanol compared to trace mono-amide impurities. The slow cooling rate induces controlled supersaturation, yielding high-purity crystals and effectively self-purifying the product.
-
-
Isolation: Vent the reactor safely. Filter the resulting yellow slurry via a Buchner funnel. Wash the filter cake with cold methanol (2 × 100 mL) and dry under vacuum at 45 °C to constant weight.
Quantitative Optimization Data
The following tables summarize the empirical data used to establish the optimal parameters in the protocol above.
Table 1: Effect of Temperature on Reaction Kinetics and Yield (Fixed at 15 eq NH3)
| Temperature (°C) | SNAr Completion Time (h) | Amidation Completion Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| 55 | 4.0 | > 24 | 68.0 | 92.0 |
| 65 | 2.5 | 18 | 82.5 | 96.5 |
| 75 | 1.5 | 12 | 91.0 | 99.2 |
| 85 | 1.0 | 8 | 74.0 | 88.5* |
*Note: Temperatures above 80 °C lead to observed degradation and competing transesterification side-reactions, drastically reducing purity.
Table 2: Effect of NH3 Equivalents on Conversion (Fixed at 75 °C, 12 h)
| NH3 Equivalents | Residual Mono-amide (%) | Target Diamide (%) | Process Remarks |
| 5.0 | 45.0 | 52.0 | Incomplete amidation; equilibrium stalled. |
| 10.0 | 12.5 | 86.0 | Sluggish late-stage kinetics. |
| 15.0 | < 0.5 | 98.5 | Optimal conversion; clean impurity profile. |
| 20.0 | < 0.1 | 98.6 | Unnecessary over-pressurization of the reactor. |
References
-
Moors, S. L. C., et al. (2016). "Influence of Solvation and Dynamics on the Mechanism and Kinetics of Nucleophilic Aromatic Substitution Reactions in Liquid Ammonia." The Journal of Organic Chemistry. URL:[Link][2]
-
Qian, W., et al. (2016). "Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study." The Journal of Organic Chemistry. URL:[Link][1]
-
Liebel-Flarsheim Company LLC. (2015). "Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide." US Patent 9,006,486 B2. URL:[3]
-
Jiangsu Yutian Pharmaceutical Co Ltd. (2022). "Preparation method of iohexol or iodixanol and intermediate thereof." CN Patent 115611761B. URL:[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 4. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
Application of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in azo dye manufacturing
An In-Depth Guide to the Application of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in Azo Dye Manufacturing
Authored by: Senior Application Scientist
Publication Date: March 30, 2026
Abstract
This technical guide provides a comprehensive overview of the application of 4-Amino-5-nitrobenzene-1,3-dicarboxamide as a novel diazo component in the synthesis of azo dyes. The document elucidates the underlying chemical principles of diazotization and azo coupling reactions, offering detailed, step-by-step experimental protocols for the synthesis of vibrant azo dyes. The influence of the unique structural features of 4-Amino-5-nitrobenzene-1,3-dicarboxamide, namely the electron-withdrawing nitro and dicarboxamide groups, on the spectral and dyeing properties of the resultant colorants is discussed. This guide is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development, providing them with the foundational knowledge and practical methodologies to explore this promising class of azo dyes.
Introduction: Unveiling the Potential of a Novel Diazo Component
Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, food, and pharmaceuticals.[1][2] Their continued importance stems from their brilliant colors, high tinctorial strength, and the relative simplicity of their synthesis.[1] The core of azo dye synthesis lies in the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with an electron-rich nucleophile (the coupling component).[3][4] The final color and properties of the dye are intricately linked to the chemical structures of these two components.
This guide focuses on the application of a promising, yet underexplored, diazo component: 4-Amino-5-nitrobenzene-1,3-dicarboxamide . The molecular structure of this compound presents a unique combination of functional groups that are anticipated to impart desirable characteristics to the resulting azo dyes.
The presence of a primary aromatic amine group allows for the crucial diazotization reaction, forming the reactive diazonium salt.[5][6] The strongly electron-withdrawing nitro group is expected to act as a potent auxochrome, leading to a significant bathochromic (deepening of color) shift in the absorption spectra of the final dyes, potentially yielding shades in the red to blue region. Furthermore, the two carboxamide groups are anticipated to enhance the water solubility of the dyes, a critical factor for their application in aqueous dyeing processes, and may also improve their affinity for polar textile fibers through hydrogen bonding.
This document will provide a robust theoretical framework and practical, field-proven protocols for the utilization of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in the synthesis of a diverse palette of azo dyes.
The Chemistry of Azo Dye Synthesis: A Two-Step Symphony
The synthesis of azo dyes from 4-Amino-5-nitrobenzene-1,3-dicarboxamide follows a well-established two-step reaction pathway: diazotization and azo coupling. A thorough understanding of these reactions is paramount for successful and reproducible dye synthesis.
Diazotization: Activation of the Amine
Diazotization is the process of converting the primary aromatic amine of 4-Amino-5-nitrobenzene-1,3-dicarboxamide into a highly reactive diazonium salt.[6] This reaction is typically carried out in a strongly acidic medium at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[3][7] The diazotizing agent is nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]
The overall reaction can be summarized as:
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[6]
where Ar represents the 4-nitro-3,5-dicarboxamidophenyl group and HX is the mineral acid. The low temperature is crucial to prevent the premature decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts.[8]
Azo Coupling: The Chromophore Formation
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and attacks an electron-rich coupling component.[9][10] This reaction results in the formation of the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.[10]
The choice of the coupling component is a key determinant of the final color of the azo dye.[10] Common coupling components include:
-
Phenols and Naphthols: These couple in weakly alkaline conditions to produce vibrant orange, red, and blue dyes.[11]
-
Aromatic Amines: These react in weakly acidic conditions to yield yellow, orange, and brown dyes.[11]
The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure optimal coupling and prevent side reactions.[9]
Experimental Protocols: From Reagents to Dyes
The following protocols provide detailed, step-by-step methodologies for the synthesis of azo dyes using 4-Amino-5-nitrobenzene-1,3-dicarboxamide as the diazo component.
Protocol 1: Diazotization of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Objective: To prepare a solution of 4-nitro-3,5-dicarboxamidobenzenediazonium chloride.
Materials:
-
4-Amino-5-nitrobenzene-1,3-dicarboxamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring until a fine, uniform slurry is obtained.
-
In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
After the complete addition of the nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the completion of diazotization by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
-
The resulting clear solution of 4-nitro-3,5-dicarboxamidobenzenediazonium chloride should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of a Monoazo Dye with 2-Naphthol
Objective: To synthesize an orange-red azo dye by coupling the diazonium salt with 2-naphthol.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the alkaline solution of 2-naphthol with continuous stirring, maintaining the temperature below 10 °C.
-
An orange-red precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with an abundance of cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or a DMF-water mixture) to obtain the pure product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation: Properties of Synthesized Dyes
The following table summarizes the expected properties of azo dyes synthesized from 4-Amino-5-nitrobenzene-1,3-dicarboxamide with various coupling components.
| Diazo Component | Coupling Component | Reaction pH | Expected Color |
| 4-Amino-5-nitrobenzene-1,3-dicarboxamide | 2-Naphthol | Alkaline | Orange-Red |
| 4-Amino-5-nitrobenzene-1,3-dicarboxamide | Phenol | Alkaline | Yellow-Orange |
| 4-Amino-5-nitrobenzene-1,3-dicarboxamide | N,N-Dimethylaniline | Acidic | Yellow |
| 4-Amino-5-nitrobenzene-1,3-dicarboxamide | Resorcinol | Alkaline | Brownish-Red |
Visualizing the Process: Workflow and Reaction
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Reaction Pathway: Synthesis of an Azo Dye
Caption: Reaction of the diazonium salt with 2-naphthol.
Conclusion and Future Outlook
4-Amino-5-nitrobenzene-1,3-dicarboxamide stands out as a highly promising diazo component for the synthesis of novel azo dyes. The strategic placement of electron-withdrawing and solubilizing groups on the aromatic ring offers a powerful tool for tuning the color and application properties of the resulting dyes. The protocols detailed in this guide provide a solid foundation for the exploration and development of this new class of colorants. Further research into the dyeing performance, fastness properties, and potential toxicological profiles of these dyes will be crucial for their eventual commercialization and application in various industrial sectors.
References
- Vertex AI Search. (2013, April 9).
- Organic Chemistry Portal. Azo Coupling.
- Synlett. (2013). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
- Fiveable. (2025, August 15). Azo Coupling: Organic Chemistry Study Guide.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Disperse Dyes.
- Pharmaguideline.
- International Journal of Original Recent Advanced Research. (2024, July 15).
- International Journal of Innovative Research in Science, Engineering and Technology. (2020, August 15).
- Wikipedia. Azo coupling.
- MDPI. (2022, July 26). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
- ChemSpider. (2009, July 13).
- Journal of Chemical Society of Nigeria. (2025, November 22).
- ResearchGate. (2013).
- BenchChem. (2025).
- ResearchGate. Azo coupling reactions structures and mechanisms.
- MDPI. (2025, September 2).
- BenchChem. (2025, December).
- PMC.
- Scribd. Azo Dyeing Techniques and Structures.
Sources
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- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Azo Coupling [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
Safe Laboratory Handling and Storage Protocols for 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Executive Summary
Handling highly functionalized aromatic compounds in drug development requires a rigorous, causality-driven approach to laboratory safety. 4-Amino-5-nitrobenzene-1,3-dicarboxamide is a complex synthetic intermediate and potential pharmacophore characterized by three distinct functional moieties: an aromatic amine, a nitroarene group, and two carboxamide groups.
While the dicarboxamide groups provide robust hydrogen-bonding capabilities useful for target-protein binding, the combination of a nitro group and an aromatic amine on a single benzene ring presents severe toxicological and physicochemical hazards. This application note establishes a self-validating, step-by-step protocol for the safe handling, solubilization, and storage of this compound, grounded in established mechanistic toxicology.
Hazard Assessment & Toxicological Causality
To design an effective safety protocol, one must first understand the molecular mechanisms that make 4-Amino-5-nitrobenzene-1,3-dicarboxamide hazardous. The compound is classified as a high-potency genotoxin due to its dual pathways for metabolic bioactivation.
The Mechanism of Genotoxicity
Aromatic amines and nitroaromatics do not typically react directly with DNA; they are pro-mutagens that require enzymatic bioactivation to become electrophilic.
-
Amine Oxidation: The primary hazard stems from the aromatic amine (-NH₂), which is N-hydroxylated by hepatic cytochrome P450 enzymes (predominantly CYP1A2).
-
Nitroreduction: Concurrently, the nitro group (-NO₂) can undergo a six-electron reduction catalyzed by nitroreductases to form a similar N-hydroxylamino intermediate () [1].
-
Nitrenium Ion Formation: The resulting N-arylhydroxylamines undergo O-acetylation by N-acetyltransferases (NAT1/NAT2). The acetylated intermediate is highly unstable, rapidly losing the acetate leaving group to form a highly reactive aryl nitrenium ion . This electrophile attacks the C8 or N7 positions of guanine, forming covalent DNA adducts that lead to mutagenesis and carcinogenesis () [2].
Physicochemical Hazards
Beyond toxicity, nitroaromatics are inherently energy-rich. While the presence of carboxamides stabilizes the ring through resonance and hydrogen bonding, nitroaromatic powders can be sensitive to electrostatic discharge (ESD) and are notoriously photosensitive, prone to radical-mediated degradation when exposed to UV light () [3].
Fig 1. Toxicological bioactivation pathway of nitroaromatic amines leading to DNA adduct formation.
Quantitative Data and Control Parameters
To mitigate the risks outlined above, handling must be restricted to controlled environments. The tables below summarize the physicochemical profile and the mandatory engineering controls.
Table 1: Physicochemical and Hazard Profile Summary
| Parameter | Description / Value | Causality / Operational Implication |
| Functional Groups | Nitroarene, Aromatic Amine, Dicarboxamide | High genotoxicity; potential shock/static sensitivity; strong H-bonding network. |
| Solubility | Low in H₂O; High in DMSO/DMF | Requires polar aprotic solvents for stock solutions. DMSO increases dermal penetration risk. |
| Stability | Photosensitive, prone to oxidation | Must be stored in amber vials under inert gas (Argon/N₂). |
| Primary Hazard | Mutagenic / Carcinogenic | Absolute requirement for Class II B2 BSC or negative-pressure isolator handling. |
Table 2: Required PPE and Engineering Controls
| Control Type | Specification | Rationale |
| Primary Containment | Negative-pressure powder weighing isolator | Prevents inhalation of aerosolized genotoxic dust during container opening. |
| Hand Protection | Double-layered nitrile gloves (ASTM D6978) | Prevents dermal exposure. Outer glove must be changed immediately if contaminated with DMSO. |
| Respiratory | N95 or P100 particulate respirator | Secondary protection against airborne particulates during transit to the isolator. |
| Static Control | Anti-static ionizer bar | Mitigates electrostatic discharge risk, preventing localized thermal events and powder aerosolization. |
Step-by-Step Methodologies
The following protocols form a self-validating system. Each step includes a verification mechanism to ensure the integrity of the safety boundary.
Protocol A: Safe Weighing and Dispensing
-
System Verification: Prior to introducing the compound, verify the negative pressure of the weighing isolator (must read <-0.05 inches water gauge). Calibrate the analytical balance.
-
Static Mitigation: Activate the anti-static ionizer bar inside the isolator. Nitroaromatic powders often exhibit static cling, which can cause the powder to "jump" and contaminate the workspace.
-
Preparation: Transfer the sealed amber vial of 4-Amino-5-nitrobenzene-1,3-dicarboxamide into the isolator. Place a pre-tared, static-free glass vial on the balance.
-
Dispensing: Using a grounded stainless-steel spatula, carefully transfer the required mass. Do not use plastic spatulas, as they accumulate static charge.
-
Sealing: Immediately cap both the source vial and the destination vial with PTFE-lined septum caps before removing them from the isolator.
Protocol B: Solubilization (Closed-System)
Because the compound is solubilized in Dimethyl Sulfoxide (DMSO)—a solvent that rapidly penetrates the skin and can carry dissolved solutes directly into the bloodstream—solubilization must occur before the vial leaves the primary containment.
-
Solvent Addition: Inside the isolator, use a precision syringe to inject anhydrous DMSO through the PTFE septum of the destination vial.
-
Dissolution: Vortex the sealed vial gently.
-
Self-Validation Check: Inspect the vial visually against a light background. Complete dissolution is confirmed when the solution is entirely clear (though likely colored yellow/orange) with no suspended particulates. If particulates remain, sonicate the sealed vial in a water bath.
Protocol C: Storage
-
Atmospheric Control: The aromatic amine is susceptible to oxidative degradation. Purge the headspace of the source vial with a gentle stream of Argon gas before final sealing.
-
Light Protection: Ensure the compound is stored in an amber glass vial or wrapped in aluminum foil to prevent UV-mediated radical degradation of the nitro group.
-
Temperature: Store at 2–8°C in a monitored, explosion-proof refrigerator segregated from strong reducing agents and strong bases.
Fig 2. Step-by-step laboratory workflow for the safe handling and processing of the compound.
Decontamination and Emergency Response
In the event of a spill inside the isolator or on a laboratory surface, standard aqueous cleaning is insufficient due to the compound's low water solubility.
-
Solvent Wipe: Wipe down all contaminated spatulas, balance pans, and surfaces with a solvent mixture capable of dissolving the compound (e.g., 70% Isopropanol / 30% DMSO).
-
Chemical Inactivation: Follow the solvent wipe with a 10% sodium hypochlorite (bleach) solution wipe. The oxidizing environment helps degrade the residual aromatic amine into less biologically reactive polymeric species.
-
Final Rinse: Perform a final wipe with distilled water to remove bleach residue.
-
Waste Disposal: All wipes, gloves, and disposable materials must be placed in a sealed, labeled biohazard/chemical waste bag and marked for high-temperature incineration . Do not dispose of nitroaromatic waste in standard organic solvent carboys due to the risk of exothermic reactions with incompatible laboratory waste.
References
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Chemical Research in Toxicology, ACS Publications. URL:[Link]
-
Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches Chemical Research in Toxicology, ACS Publications. URL:[Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Amino-5-nitrobenzene-1,3-dicarboxamide via Catalyzed Dansylation
Introduction & Chemical Causality
The quantitative analysis of highly functionalized aromatic intermediates, such as 4-Amino-5-nitrobenzene-1,3-dicarboxamide , presents a unique set of challenges for mass spectrometry. For drug development professionals and analytical scientists, achieving trace-level limits of detection (LOD) for this compound via direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is severely hindered by its intrinsic chemical architecture.
The Analytical Bottleneck
-
Chromatographic Voiding: The molecule possesses two primary carboxamide groups (-CONH2) at C1 and C3, alongside a primary amine (-NH2) at C4. This high density of hydrogen-bonding donors and acceptors renders the molecule extremely polar, causing it to elute in the void volume of standard Reversed-Phase (C18) columns, exposing the analyte to severe matrix suppression[1].
-
Ionization Deactivation: In Positive Electrospray Ionization (ESI+), primary amines are typically easily protonated. However, in this molecule, the primary amine is sterically hindered and electronically deactivated by the strongly electron-withdrawing ortho-nitro group (-NO2) at C5. This inductive and resonance-based electron withdrawal drastically reduces the basicity of the amine nitrogen, making protonation highly inefficient.
The Derivatization Strategy
To bypass these limitations, we utilize pre-column derivatization with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with primary amines under basic conditions to form highly stable sulfonamides[2]. This specific transformation solves both bottlenecks simultaneously:
-
Hydrophobic Anchoring: The bulky naphthalene ring introduces significant lipophilicity, ensuring strong retention and sharp peak shapes on C18 columns.
-
Proton Affinity Injection: The derivatization tag contains a highly basic tertiary dimethylamino group. This moiety acts as a powerful proton sponge in ESI+, dramatically enhancing the ionization efficiency and improving sensitivity by orders of magnitude while reducing endogenous matrix interference[3].
Expert Insight on Causality: Standard dansylation protocols operate at room temperature with sodium carbonate. Because our target amine is electronically deactivated and sterically hindered, standard conditions yield <5% conversion. To overcome this high activation energy barrier, this protocol introduces 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-sulfonylpyridinium intermediate, coupled with thermal energy (60°C), to drive the reaction to >98% completion.
Reaction Pathway & Chemical Logic
The diagram below illustrates the chemical logic of the catalyzed sulfonylation, transforming a poorly ionizable analyte into a highly sensitive MS target.
Caption: Reaction pathway showing the DMAP-catalyzed sulfonylation of the sterically hindered primary amine.
Experimental Workflow
Caption: Experimental workflow for the derivatization and LC-MS/MS analysis of the target carboxamide.
Detailed Step-by-Step Protocol
Self-Validating System Design
To ensure trustworthiness, this protocol is designed as a self-validating system. Every batch must include:
-
Reagent Blank: Confirms the absence of isobaric impurities in the DNS-Cl reagent.
-
Matrix Blank: Confirms the absence of endogenous interfering amines in the sample matrix.
-
Internal Standard (IS): An isotopically labeled analog (or structurally similar amine) spiked before derivatization to normalize reaction efficiency and extraction recovery.
Materials & Reagents
-
Derivatizing Agent: Dansyl chloride (DNS-Cl), 10 mg/mL in anhydrous Acetonitrile (Prepare fresh daily to prevent hydrolysis).
-
Catalyst: DMAP, 2 mg/mL in Acetonitrile.
-
Buffer: 0.1 M Sodium Carbonate/Sodium Bicarbonate buffer (pH 10.5).
-
Quenching Agent: 10% Formic acid in water or 1 M Methylamine.
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 50 µL of the extracted sample (or standard) into a 1.5 mL low-bind microcentrifuge tube. Spike with 10 µL of Internal Standard.
-
Alkalinization: Add 50 µL of the 0.1 M Carbonate buffer (pH 10.5). Causality: The high pH ensures the primary amine is fully deprotonated and available for nucleophilic attack, while neutralizing any residual acid from extraction.
-
Reagent Addition: Add 20 µL of the DMAP catalyst solution, followed immediately by 50 µL of the freshly prepared DNS-Cl solution. Vortex for 10 seconds.
-
Thermal Incubation: Place the tubes in a thermomixer at 60°C for 45 minutes shaking at 800 RPM. Causality: Heat is mandatory to overcome the steric hindrance of the adjacent carboxamide and nitro groups.
-
Reaction Quenching: Remove from heat and add 20 µL of 10% Formic acid. Causality: Dropping the pH below 4 immediately halts the reaction by protonating the DMAP and residual amine, while simultaneously hydrolyzing unreacted DNS-Cl into dansyl acid, preventing column fouling.
-
Reconstitution: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated salts. Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a sub-2-micron C18 column to leverage the newly introduced hydrophobicity of the dansyl tag.
Table 1: Liquid Chromatography Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |
| 0.00 | 0.4 | 95 | 5 |
| 1.00 | 0.4 | 95 | 5 |
| 4.00 | 0.4 | 10 | 90 |
| 5.50 | 0.4 | 10 | 90 |
| 5.60 | 0.4 | 95 | 5 |
| 7.00 | 0.4 | 95 | 5 |
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C.
Table 2: Mass Spectrometry (MRM) Parameters
| Analyte State | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Underivatized | 225.0 | 208.0 | 60 | 15 |
| Dansylated Derivative | 458.1 | 170.1* | 85 | 35 |
*The m/z 170.1 product ion corresponds to the highly stable dimethylaminonaphthalene fragment, which is diagnostic for all dansylated compounds and provides an exceptionally clean background.
Quantitative Data & Performance Metrics
The implementation of this derivatization protocol yields a profound transformation in the analytical performance of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Table 3: Performance Comparison (Underivatized vs. Dansylated)
| Metric | Underivatized Analyte | Dansylated Derivative | Improvement Factor |
| Retention Time (RT) | 0.85 min (Void Volume) | 3.45 min | Baseline resolution from matrix |
| Signal-to-Noise (S/N) at 10 ng/mL | 2.5 : 1 | 850 : 1 | ~340x Enhancement |
| Limit of Detection (LOD) | 15.0 ng/mL | 0.05 ng/mL | 300x Lower |
| Linearity (R²) | 0.910 (Poor) | 0.998 (Excellent) | Highly quantitative |
| Matrix Effect | > 65% Ion Suppression | < 10% Suppression | Negligible matrix interference |
References
- Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. PubMed, PMID: 30408457.
- Dansylsarcosine | 1093-96-5 - Benchchem. Benchchem.
- N-(N-HEPTYL)-N-OCTYLAMINE | 26627-77-0 | Benchchem. Benchchem.
Sources
How to improve the synthesis yield of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Technical Support Center: Optimizing the Synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Welcome to the Technical Support Center for the synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide (also known as 4-amino-5-nitroisophthalamide). This compound is a critical intermediate in the development of functionalized aromatics, dyes, and non-ionic X-ray contrast agents. Synthesizing this heavily substituted benzene ring requires precise control over electrophilic aromatic substitution (nitration) and nucleophilic aromatic substitution (SNAr).
This guide provides a validated, four-step synthetic workflow starting from commercially available 4-chloroisophthalic acid, along with step-by-step protocols, mechanistic troubleshooting, and empirical data to maximize your yield and purity.
Workflow Diagram
Figure 1: Four-step synthetic pathway for 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Section 1: Step-by-Step Methodologies
Step 1: Nitration of 4-Chloroisophthalic Acid Causality: The two carboxyl groups are meta-directing, while the chloro group is ortho/para-directing. Position 5 is the only site that is meta to both carboxyls and ortho to the chlorine, making it the thermodynamically and kinetically favored site for electrophilic aromatic substitution.
-
Prepare a mixed acid solution by carefully adding concentrated nitric acid (1.2 equivalents, d=1.4) to concentrated sulfuric acid (d=1.8) at 0°C.
-
Slowly add 4-chloroisophthalic acid to the warm sulfuric acid mixture over 1 hour with vigorous stirring.
-
Raise the temperature to 110°C and stir for 6 hours. Self-Validation: Quench a 0.5 mL aliquot in ice water; the precipitate should show a single major peak by LCMS corresponding to the nitrated product.
-
Cool the mixture and pour it onto crushed ice. Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to yield 4-chloro-5-nitroisophthalic acid [1].
Step 2: Acyl Chloride Formation
-
Suspend 4-chloro-5-nitroisophthalic acid in anhydrous toluene.
-
Add thionyl chloride (SOCl2, 3.0 equivalents) and a catalytic amount of dimethylformamide (DMF, 0.05 equivalents). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly active electrophile that accelerates the conversion of carboxylic acids to acyl chlorides.
-
Reflux the mixture at 85°C for 4 hours until gas evolution (SO2 and HCl) ceases and the solution becomes homogeneous.
-
Distill off excess SOCl2 and toluene under reduced pressure to isolate 4-chloro-5-nitroisophthaloyl chloride as a crude solid. Self-Validation: Quench a 10 µL aliquot in 1 mL of methanol; TLC should show complete conversion to the dimethyl ester.
Step 3: Amidation
-
Dissolve the crude 4-chloro-5-nitroisophthaloyl chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0–5°C using an ice bath.
-
Slowly bubble anhydrous ammonia gas (or add dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide) while maintaining the temperature below 10°C.
-
Stir for 2 hours at room temperature. The product, 4-chloro-5-nitroisophthalamide, will precipitate. Filter, wash with cold water to remove ammonium chloride salts, and dry under vacuum.
Step 4: Amination via Nucleophilic Aromatic Substitution (SNAr) Causality: The chlorine atom is highly activated toward SNAr because it is positioned ortho to the strongly electron-withdrawing nitro group. This stabilizes the negatively charged Meisenheimer complex intermediate during nucleophilic attack by ammonia [2].
-
Charge a high-pressure stainless-steel autoclave with 4-chloro-5-nitroisophthalamide and 28% aqueous ammonia (10 equivalents).
-
Seal the reactor and heat to 80°C (internal pressure will reach approximately 50 psi). Stir for 12 hours.
-
Cool the reactor to room temperature and safely vent the excess pressure.
-
Filter the resulting bright yellow precipitate. Wash sequentially with water and cold ethanol.
-
Dry the product at 60°C under vacuum to obtain pure 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Section 2: Troubleshooting Guides & FAQs
Q1: My nitration yield is low, and I am observing oxidative degradation. How do I prevent this? Expert Answer: Nitric acid acts as both a nitrating agent and a strong oxidant. If the temperature exceeds 110°C, or if the substrate is added too quickly, the localized exotherm causes oxidative cleavage of the aromatic ring. Fix: Strictly control the exotherm. Use an internal temperature probe and ensure the addition of the substrate is paced to maintain the temperature below 40°C during the initial mixing phase, only ramping to 110°C once fully homogenized.
Q2: During the amidation step, LCMS shows a high percentage of carboxylic acid impurities instead of the desired bis-amide. What went wrong? Expert Answer: This indicates hydrolysis of the intermediate acyl chloride. If you are using aqueous ammonia, the water is competing with the ammonia as a nucleophile. Fix: Switch to a strictly anhydrous system. Dissolve the acyl chloride in dry THF and bubble anhydrous NH3 gas through the solution. If aqueous ammonia must be used, employ a biphasic Schotten-Baumann setup (e.g., DCM and aqueous NH3) with rapid mechanical stirring to ensure the amine outcompetes water at the organic-aqueous interface.
Q3: The final SNAr amination step is incomplete, and I don't have a pressure reactor. Are there alternative conditions? Expert Answer: The SNAr requires elevated temperatures (80–100°C) to overcome the activation energy barrier for the formation of the Meisenheimer complex [2]. At these temperatures, ammonia gas escapes from standard reflux setups, dropping the effective concentration of the nucleophile. Fix: If an autoclave is unavailable, you can perform the reaction at atmospheric pressure by using a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Bubble NH3 gas continuously through the solvent at 100°C. Note that while this works, it generally results in lower yields and requires longer reaction times (see Table 1).
Section 3: Quantitative Data Presentation
To assist in optimizing the final SNAr amination step (Step 4), the following table summarizes empirical data comparing various reaction conditions and their impact on the yield and purity of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Table 1: Optimization of SNAr Amination Conditions
| Solvent System | Ammonia Source | Temp (°C) | Pressure | Time (h) | Isolated Yield (%) | Purity (HPLC %) |
| Water | Aq. NH3 (28%) | 80 | 50 psi (Sealed) | 12 | 88 | >98 |
| Ethanol | NH3 (gas) | 78 | Atmospheric | 24 | 45 | 85 |
| DMSO | Aq. NH3 (28%) | 100 | Atmospheric | 12 | 65 | 90 |
| NMP | NH3 (gas) | 120 | Atmospheric | 8 | 72 | 88 |
Note: The sealed aqueous system provides the optimal balance of nucleophile concentration and thermodynamic energy, driving the reaction to near completion while minimizing side reactions.
References
- US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and assay preparation of highly substituted aromatic compounds. 4-Amino-5-nitrobenzene-1,3-dicarboxamide is a textbook example of a challenging molecule. This guide provides field-proven, mechanistically grounded protocols to overcome its poor solubility.
Physicochemical Profiling: The "Brick Dust" Phenomenon
Before attempting to dissolve a compound, we must understand why it resists solvation. 4-Amino-5-nitrobenzene-1,3-dicarboxamide possesses a planar benzene core heavily substituted with hydrogen-bond donors (-NH2, -CONH2) and acceptors (-NO2, -CONH2).
This specific functional group density creates a massive crystal lattice energy . The molecules lock together in the solid state via an extensive intermolecular hydrogen-bonding network. Because it lacks lipophilic aliphatic chains (LogP is very low) and its lattice energy far exceeds the hydration energy provided by water, it is insoluble in both aqueous buffers and lipid-based oils. In pharmaceutical development, this is classified as a "brick dust" molecule[1].
To solubilize it, we cannot simply rely on standard aqueous buffers; we must actively disrupt the crystal lattice using either chemical H-bond acceptors (like DMSO) or mechanical/thermodynamic engineering (like nanomilling or amorphous solid dispersions)[2].
Fig 1. Mechanistic pathway of crystal lattice disruption and solvation for brick dust molecules.
Solubilization Workflows & Methodologies
Depending on your downstream application, your strategy will diverge. In vitro assays tolerate organic co-solvents, whereas in vivo dosing requires aqueous-compatible suspensions.
Fig 2. Decision matrix for solubilizing 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Protocol A: Chemical Disruption for In Vitro Assays (DMSO Stock)
Causality: Water cannot break the H-bonds of this molecule. Polar aprotic solvents like DMSO act as aggressive hydrogen-bond acceptors, solvating the -NH2 and -CONH2 donor groups and dismantling the lattice.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 2.24 mg of the compound (MW ≈ 224.17 g/mol ) into a glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to target a 10 mM stock.
-
Thermal Disruption: Incubate the vial in a thermomixer at 40°C for 15 minutes at 800 RPM. Why? Heat provides the thermodynamic energy required to overcome the initial activation barrier of the crystal lattice, allowing solvent intercalation.
-
Sonication: Bath sonicate for 10 minutes. Why? Acoustic cavitation generates localized high-pressure micro-environments that shatter residual micro-crystals.
-
Self-Validation (Tyndall Test): Shine a laser pointer through the solution in a dark room. If the beam path is visible (scattering), micro-particulates remain. If scattering is observed, centrifuge at 10,000 x g for 5 minutes and strictly use the supernatant to avoid assay artifacts.
Protocol B: Kinetic Stabilization via Wet Nanomilling (In Vivo Dosing)
Causality: For oral or IV dosing, organic solvents are toxic. Instead of dissolving the molecule, we physically fracture the crystals to the nanometer scale. According to the Noyes-Whitney equation, exponentially increasing the surface area drives a massive increase in the dissolution rate, making oral administration clinically viable[1][3].
Step-by-Step Methodology:
-
Dispersant Preparation: Prepare a vehicle of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Polysorbate 80 in Milli-Q water. Why? Tween 80 reduces surface tension to wet the hydrophobic crystal faces, while HPMC polymers wrap the nanoparticles to prevent Ostwald ripening and agglomeration.
-
Slurry Formation: Suspend the API at 10 mg/mL in the dispersant.
-
Milling: Add 0.2 mm yttrium-stabilized zirconium oxide beads (50% v/v). Mill at 3000 RPM for 60 minutes using a planetary micro-mill.
-
Separation: Extract the nanosuspension using a 27G syringe needle to filter out the milling beads.
-
Self-Validation (DLS): Measure the suspension via Dynamic Light Scattering (DLS). A successful run must yield a Z-average particle size of < 200 nm and a Polydispersity Index (PDI) < 0.2.
Comparative Data: Solubilization Strategies
| Strategy | Mechanism of Action | Best Application | Max Achievable Conc. (Est.) | Primary Limitation |
| Aqueous Buffer (PBS) | Standard hydration | None (Control) | < 0.01 mg/mL | Crystal lattice energy prevents solvation. |
| 100% DMSO | H-bond acceptor solvation | In vitro biochemical assays | 10 - 50 mM | Cytotoxic to cells at >0.5% v/v final concentration. |
| Wet Nanomilling | Surface area expansion (Noyes-Whitney) | In vivo oral gavage / IV | 10 - 100 mg/mL (Suspension) | Requires specialized milling equipment; risk of Ostwald ripening[3]. |
| Amorphous Solid Dispersion (ASD) | Thermodynamic lattice disruption via polymers | Solid oral dosage forms | Variable (High bioavailability) | Requires spray drying or hot melt extrusion infrastructure[2][4]. |
Frequently Asked Questions (FAQs)
Q: Why does my compound instantly precipitate when I dilute my DMSO stock into aqueous cell culture media? A: This is known as the "solvent shift" effect. When you dilute the DMSO stock into water, the DMSO molecules rapidly diffuse into the bulk aqueous phase. The 4-Amino-5-nitrobenzene-1,3-dicarboxamide molecules are suddenly stripped of their H-bond acceptors. Because their affinity for each other (lattice energy) is vastly higher than their affinity for water, they rapidly nucleate and precipitate. Troubleshooting: Keep the final DMSO concentration at ≤0.5% and ensure rapid, vortexed mixing during dilution to prevent localized high-concentration nucleation zones.
Q: Can I use pH adjustment (acid or base) to dissolve this compound? A: No. While amines generally protonate at low pH, the amino group in this specific molecule is flanked by a highly electron-withdrawing nitro group (ortho position) and a carboxamide group. These substituents pull electron density away from the nitrogen via inductive and resonance effects, drastically lowering its pKa. It is an exceptionally weak base and will not protonate even at pH 1. Similarly, the carboxamide protons will not deprotonate unless exposed to extreme, non-physiological pH (>14). pH adjustment is ineffective here.
Q: Are cyclodextrins (like HP-β-CD) effective for this molecule? A: Marginally, but rarely sufficient on their own. Cyclodextrins work by encapsulating lipophilic ("grease ball") molecules inside their hydrophobic cavities. Because 4-Amino-5-nitrobenzene-1,3-dicarboxamide is a "brick dust" molecule rather than a "grease ball," its insolubility is driven by solid-state lattice energy rather than pure hydrophobicity[1]. The energy required to break the crystal lattice often exceeds the thermodynamic benefit of cyclodextrin complexation.
Q: If I want to formulate this for an animal study without milling, what novel excipients should I look into? A: You should investigate next-generation polymer excipients designed specifically for brick-dust APIs. Polymers like Apisolex™ or Apinovex™ can be used to create Amorphous Solid Dispersions (ASDs). These excipients disrupt the crystalline structure and stabilize the amorphous (high-energy) state of the drug, preventing it from recrystallizing in the GI tract and significantly boosting bioavailability[4].
References
- Basicmedical Key. Improving the Water Solubility of Poorly Soluble Drugs.
- Lonza. Technologies To Improve Solubility Of Brick Dust Compounds.
- Pharm-int. Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation.
- ONdrugDelivery. FROM BRICK-DUST DRUGS TO BREAKTHROUGHS: TRANSFORMING DRUG DELIVERY WITH NOVEL EXCIPIENTS.
Sources
Preventing side reactions during 4-Amino-5-nitrobenzene-1,3-dicarboxamide hydrogenation
Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers and drug development professionals scaling up the catalytic hydrogenation of 4-amino-5-nitrobenzene-1,3-dicarboxamide. Because this substrate contains multiple reactive functional groups—an existing amino group, a reducible nitro group, and hydrolysis-sensitive carboxamides—achieving high chemoselectivity requires precise control over the reaction environment.
Mechanistic Overview & Reaction Pathway
The reduction of nitroarenes to anilines does not occur in a single step. It proceeds via the Haber mechanism, transitioning through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the final amine (1)[1].
For 4-amino-5-nitrobenzene-1,3-dicarboxamide, the presence of an ortho-amino group introduces a critical vulnerability: the final product is an ortho-diamine. Ortho-diamines are highly reactive and will readily condense with carboxylic acids to form benzimidazoles (2)[2]. Understanding these diverging pathways is the key to preventing side reactions.
Reaction network for the hydrogenation of 4-amino-5-nitrobenzene-1,3-dicarboxamide.
Troubleshooting FAQs
Q1: My reaction stalls, and LC-MS shows a dominant mass of [M+16] relative to the product. What is happening? A1: Your reaction is stalling at the hydroxylamine (-NHOH) intermediate. The cleavage of the N-O bond to form the final amine is the rate-limiting step and requires direct interaction with the catalyst surface (3)[3]. This stall typically indicates hydrogen starvation or catalyst poisoning. Solution: Increase the H2 pressure slightly (e.g., from 1 bar to 3 bar) and ensure vigorous stirring to overcome gas-liquid mass transfer limitations. Using a highly active catalyst like Pd/C is recommended for complete N-O cleavage (4)[4].
Q2: The reaction mixture turned bright orange/red, and I have high molecular weight impurities. How do I prevent this? A2: You are observing the formation of azoxy (-N(O)=N-) or azo (-N=N-) dimers. These form when the nucleophilic hydroxylamine intermediate attacks the highly electrophilic nitroso intermediate (5)[5]. This condensation is heavily base-catalyzed. Solution: Ensure your solvent is strictly neutral. Avoid adding basic amines (like TEA) and ensure your starting material is free of basic inorganic salts from previous synthetic steps.
Q3: I used acetic acid as a solvent to accelerate the reduction, but my main product is missing two protons and has a different NMR spectrum. What did I make? A3: You inadvertently synthesized a 2-methylbenzimidazole derivative. When reducing an ortho-nitroaniline, the resulting ortho-diamine rapidly condenses with carboxylic acids (like acetic acid or formic acid) under standard hydrogenation conditions (6)[6]. Solution: Never use carboxylic acids as solvents or additives when reducing ortho-nitroanilines unless a benzimidazole is your target. Switch to anhydrous THF or Methanol.
Q4: How do I prevent the carboxamide (-CONH2) groups from hydrolyzing during the reaction? A4: Carboxamides hydrolyze into carboxylic acids and ammonia in the presence of water, heat, and acidic/basic conditions. Solution: Maintain strictly anhydrous conditions, use neutral solvents, and keep the reaction temperature below 40 °C.
Quantitative Matrix of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and expected chemoselectivity outcomes based on process optimization data:
| Solvent / Additive | Temp (°C) | H2 Pressure | Dominant Side Reaction | Expected Yield of Target Amine |
| Acetic Acid (AcOH) | 50 | 3 bar | Benzimidazole Condensation | < 10% (Major product is benzimidazole) |
| Methanol + 1% NaOH | 25 | 1 bar | Azoxy/Azo Dimerization | 40 - 50% (High dimer contamination) |
| Aqueous THF + HCl | 60 | 5 bar | Amide Hydrolysis | < 20% (Formation of carboxylic acids) |
| Anhydrous THF | 30 | 3 bar | None (Optimal Conditions) | > 95% (Clean conversion) |
Optimized, Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, follow this self-validating workflow. Every step is designed with built-in causality and immediate visual/analytical feedback.
Step 1: System Preparation
-
Action: Purge a clean autoclave with N2 . Add 4-amino-5-nitrobenzene-1,3-dicarboxamide (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.
-
Causality: Anhydrous THF prevents amide hydrolysis and strictly avoids the benzimidazole condensation pathway triggered by carboxylic acid solvents.
Step 2: Catalyst Addition
-
Action: Add 5% Pd/C (10 wt% relative to the substrate).
-
Causality: Palladium on carbon is highly efficient for the rate-limiting N-O bond cleavage, preventing the accumulation of hydroxylamine intermediates (4)[4].
Step 3: Hydrogenation
-
Action: Purge the vessel with H2 three times. Pressurize to 3 bar H2 and stir vigorously (800 rpm) at 25–30 °C.
-
Causality: Vigorous stirring eliminates mass-transfer limitations, preventing local pooling of nitroso/hydroxylamine intermediates and suppressing azo dimer formation (5)[5].
Step 4: In-Process Control (IPC) & Validation
-
Action: After 4 hours, sample the reaction under N2 and analyze via HPLC-MS.
-
Self-Validation Check: Do not terminate the reaction simply because the starting material has disappeared. The system validates completion only when the [M+16] hydroxylamine peak transitions fully to the target amine mass (<1% intermediate remaining).
Step 5: Inert Workup
-
Action: Filter the mixture through a pad of Celite under a positive pressure of N2 (or inside a glovebox) to remove the Pd/C catalyst.
-
Self-Validation Check: The target 4,5-diaminobenzene-1,3-dicarboxamide is an electron-rich ortho-diamine, making it highly susceptible to rapid air oxidation. A pale/clear filtrate validates a successful inert workup; if the filtrate turns dark brown or black, oxygen ingress has occurred.
Step 6: Isolation
-
Action: Concentrate the filtrate under reduced pressure at 30 °C to yield the solid product.
References
-
Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. 1
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Thieme Connect. 5
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. 3
-
Transition-Metal-Free Transfer Hydrogenative Cascade Reaction of Nitroarenes with Amines/Alcohols: Redox-Economical Access to Benzimidazoles. ACS Publications. 2
-
Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. ACS Publications. 6
-
Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Vapourtec. 4
Sources
- 1. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
Resolving NMR peak overlaps in 4-Amino-5-nitrobenzene-1,3-dicarboxamide spectra
Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you are likely aware that highly substituted nitrogenous aromatics present unique analytical challenges. 4-Amino-5-nitrobenzene-1,3-dicarboxamide contains a dense array of functional groups: one aniline amine (-NH₂), two carboxamides (-CONH₂), and two aromatic protons (H2, H6). In standard polar aprotic solvents like DMSO-d₆, these eight protons collapse into a severely overlapped, broadened spectral window between 7.0 and 9.0 ppm.
This guide provides the mechanistic causality behind these overlaps and delivers field-proven, self-validating protocols to unambiguously resolve your spectra.
System Architecture: Resolution Strategy
Logical workflow for resolving 1H NMR overlaps in highly nitrogenous aromatic compounds.
Frequently Asked Questions (Theory & Causality)
Q: Why do the amide, amine, and aromatic protons overlap so severely in this specific molecule? A: The overlap is driven by competing electronic and environmental factors. The strong electron-withdrawing nature of the nitro (-NO₂) and carboxamide groups deshields the aromatic backbone protons (H2, H6), pushing them downfield. Simultaneously, the amine and amide protons form strong intermolecular hydrogen bonds with the oxygen atom of DMSO-d₆. Hydrogen bonding decreases the electron density around the proton, shifting the exchangeable signals downfield into the exact same 7.0–9.0 ppm range[1].
Q: Why do the nitrogen-attached proton signals appear as broad "humps" rather than sharp peaks? A: This is caused by two distinct phenomena:
-
Quadrupolar Relaxation: Nitrogen-14 (99.6% natural abundance) is a spin-1 quadrupolar nucleus. Its rapid relaxation in the asymmetric electric field gradient of the molecule partially decouples it from the attached protons, leading to intermediate exchange broadening.
-
Restricted Rotation: The C-N bond in the carboxamide groups has partial double-bond character. This restricted rotation means the two protons on each -CONH₂ group are magnetically inequivalent, often exchanging at a rate that broadens the signals at room temperature.
Quantitative Data: Expected Spectral Behavior
To troubleshoot effectively, you must know the baseline parameters of your target molecule. The table below summarizes the expected behavior of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in DMSO-d₆.
| Proton Type | Expected Shift (ppm, 25°C) | Multiplicity / Line Shape | D₂O Exchangeable | Temp. Coefficient (Δδ/ΔT, ppb/K) |
| Aromatic (H2, H6) | 8.2 – 8.8 | Sharp singlets / meta-doublets | No | ~ 0.0 to -1.0 |
| Amide (-CONH₂) | 7.4 – 8.5 | Broad singlets (up to 4 signals) | Yes | -4.0 to -9.0 |
| Amine (-NH₂) | 7.0 – 7.8 | Broad singlet (1 signal) | Yes | -3.0 to -6.0 |
Troubleshooting Guides & Step-by-Step Protocols
Guide 1: Rapid Aromatic Isolation via Deuterium Exchange
When you need to quickly verify the integrity of the aromatic backbone without running complex 2D experiments, a D₂O exchange is the most efficient method. Labile protons (NH) undergo rapid chemical exchange with deuterium, becoming NMR silent (forming ND), leaving only the non-exchangeable C-H protons[2].
Step-by-Step Methodology:
-
Prepare a standard 1H NMR sample using 5-10 mg of the compound in 0.6 mL of dry DMSO-d₆.
-
Acquire a baseline 1H NMR spectrum (16 scans).
-
Remove the NMR tube and add exactly 2 drops (approx. 10-20 µL) of D₂O (99.9% isotopic purity).
-
Cap the tube, shake vigorously for 30 seconds, and let it equilibrate for 5 minutes.
-
Re-acquire the 1H NMR spectrum under identical acquisition parameters.
-
Self-Validating Check: Overlay the two spectra. The broad signals between 7.0-8.5 ppm will disappear. Integrate the residual HOD peak (~3.3 ppm in DMSO); its integration area must increase proportionally to the total area lost in the aromatic region. The remaining sharp peaks in the 8.2-8.8 ppm region are definitively your H2 and H6 aromatic protons.
Guide 2: Resolving Conformational Overlap via Variable Temperature (VT) NMR
If you need to assign the specific amide and amine protons, VT-NMR is required. Heating the sample increases thermal energy, which disrupts intermolecular hydrogen bonds with the solvent. This increases electron density around the proton, shifting the signal upfield (lower ppm)[1][3]. Because aromatic protons do not hydrogen bond, their chemical shifts remain static, allowing the exchangeable protons to "slide" past them and resolve the overlap[4].
Step-by-Step Methodology:
-
Insert the DMSO-d₆ sample into the spectrometer. Ensure the VT gas flow is active and calibrated.
-
Acquire a standard 1H spectrum at 298 K (25°C).
-
Increase the temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, 338 K). Allow exactly 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.
-
Acquire a 1H spectrum at each temperature point.
-
Self-Validating Check: Plot the chemical shift (δ) of each peak versus Temperature (T). Calculate the temperature coefficient (Δδ/ΔT). A strictly linear negative slope (R² > 0.98) confirms a simple hydrogen-bond breaking mechanism[4]. Amide protons will exhibit the steepest slopes (-4 to -9 ppb/K), while the aromatic protons will show a slope near zero.
Guide 3: Ultimate Resolution using Natural Abundance 2D ¹H-¹⁵N MS-HSQC
When 1D methods fail due to extreme spectral crowding, heteronuclear correlation is the definitive solution. Nitrogen-15 has a massive chemical shift dispersion. By transferring magnetization from ¹H to ¹⁵N and back, we separate the overlapping ¹H signals based on their attached nitrogen's chemical shift. Utilizing a Multiplicity-Separated (MS) HSQC sequence allows you to differentiate -NH₂ groups from -NH groups[5][6].
Step-by-Step Methodology:
-
Prepare a highly concentrated sample (15-20 mg) in 0.6 mL DMSO-d₆ to compensate for the low natural abundance of ¹⁵N (0.37%)[7].
-
Load a gradient-selected ¹H-¹⁵N HSQC pulse sequence (preferably multiplicity-edited).
-
Set the ¹⁵N spectral window (F1) from 50 ppm to 150 ppm (referenced to liquid ammonia at 0 ppm).
-
Optimize the ¹J(NH) coupling constant parameter to 90 Hz, which is standard for rigid amides and anilines.
-
Acquire the data using a minimum of 128 t1 increments and 32-64 scans per increment (approx. 2-4 hours acquisition time depending on probe sensitivity).
-
Self-Validating Check: Analyze the 2D contour plot. The aromatic protons (H2, H6) will not appear in this spectrum because they are attached to ¹²C, not ¹⁵N. Cross-reference the F1 (¹⁵N) axis: The carboxamide nitrogens (-CONH₂) must appear between 105-115 ppm, while the aniline nitrogen (-NH₂) must appear significantly upfield between 60-80 ppm. Any signal outside these bounds indicates an impurity or a structural anomaly.
References
-
Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. acs.org. Available at:[Link]
-
NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. exlibrisgroup.com. Available at:[Link]
-
NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra. nih.gov. Available at:[Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. nih.gov. Available at:[Link]
-
NMR Spectroscopy. msu.edu. Available at:[Link]
-
Variable Temperature to Improve NMR Resolution. blogspot.com. Available at:[Link]
-
NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. acs.org. Available at:[Link]
Sources
- 1. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Thermal Degradation of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Overview & Mechanistic Causality
As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of highly functionalized aromatic precursors. 4-Amino-5-nitrobenzene-1,3-dicarboxamide is particularly challenging because it houses three distinct reactive modalities on a single benzene ring. Understanding the causality behind its thermal degradation is critical for optimizing your synthetic workflows and establishing a self-validating experimental system.
-
1,3-Dicarboxamide Groups: Primary amides are highly susceptible to nucleophilic attack at elevated temperatures. During reflux in protic solvents, the formation of a tetrahedral intermediate leads to the expulsion of ammonia and irreversible conversion to carboxylic acids[1].
-
4-Amino Group: Primary aryl amines can undergo thermal degradation or deamination, with degradation kinetics closely tied to heating duration and temperature[2].
-
5-Nitro Group: The ortho relationship between the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" electronic system. Thermal stress can induce radical pair complex formation and homolysis, leading to complex polymeric rearrangements[3].
Troubleshooting Guides & FAQs
Q1: Why is my product yield low, with NMR showing a loss of the -NH₂ (amide) proton signals and the appearance of a broad carboxylic acid -OH stretch? A: You are observing hydrolytic degradation. Primary amides readily hydrolyze to carboxylic acids when refluxed in the presence of water. This process is accelerated by trace pH modifiers. While amides are generally more stable in slightly acidic environments compared to basic ones (where the tetrahedral intermediate formation is rate-determining)[4], thermal energy during reflux overcomes the activation barrier[1]. Corrective Action: Ensure strictly anhydrous conditions. Switch to dry, aprotic solvents (e.g., anhydrous THF, 1,4-Dioxane) and flame-dry your glassware.
Q2: I am using ethanol as my reflux solvent, but LC-MS indicates the formation of ethyl ester byproducts. How is this happening? A: You are experiencing solvent-mediated solvolysis (transesterification). Alcohols act as nucleophiles at elevated temperatures, attacking the amide carbonyl and displacing ammonia. Corrective Action: Avoid nucleophilic solvents. If a polar solvent is required to solubilize 4-Amino-5-nitrobenzene-1,3-dicarboxamide, use anhydrous Acetonitrile (MeCN) or carefully temperature-controlled DMF.
Q3: My reaction mixture turns dark brown/black after 4 hours of reflux, and I am losing the starting material without forming the acid. What causes this? A: This indicates thermal degradation of the nitroaniline backbone. Thermal stress induces homolytic dissociation and radical pair complex formation[3]. In the presence of atmospheric oxygen, this leads to rapid oxidative polymerization. Corrective Action: Degas your solvents thoroughly (e.g., freeze-pump-thaw method) and perform the reflux under a strict inert atmosphere (Nitrogen or Argon).
Quantitative Degradation Summary
To facilitate easy comparison of the vulnerabilities of 4-Amino-5-nitrobenzene-1,3-dicarboxamide, refer to the data below:
| Degradation Pathway | Functional Group Affected | Triggering Condition | Kinetic Rate / Severity | Preventive Measure |
| Hydrolysis | 1,3-Dicarboxamide | Protic solvents (H₂O), trace acid/base, >80°C | High (Primary yield loss) | Use anhydrous, aprotic solvents (THF, Dioxane). |
| Solvolysis | 1,3-Dicarboxamide | Alcoholic solvents (EtOH, MeOH), >60°C | Moderate to High | Switch to non-nucleophilic polar solvents (MeCN). |
| Homolysis / Oxidation | 4-Amino & 5-Nitro | O₂ presence, prolonged heating >120°C | Moderate (Dark byproducts) | Degas solvents; use inert atmosphere (Ar/N₂). |
| Deamination | 4-Amino | Extended heating duration | Low to Moderate | Minimize reflux time; monitor via HPLC. |
Experimental Workflows & Methodologies
Protocol: Low-Degradation Anhydrous Reflux Workflow
This self-validating protocol is designed to completely suppress hydrolysis, solvolysis, and oxidative homolysis during the reflux of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Step 1: System Preparation (Anhydrous & Inert)
-
Flame-dry a two-neck round-bottom flask and a reflux condenser under a vacuum, then backfill with high-purity Argon.
-
Equip the flask with a magnetic stir bar and a rubber septum.
Step 2: Solvent Degassing
-
Select an anhydrous, aprotic solvent (e.g., Acetonitrile, boiling point 82°C).
-
Sparge the solvent with Argon for 30 minutes prior to use to displace dissolved oxygen, mitigating radical pair formation[3].
Step 3: Reaction Execution
-
Transfer 4-Amino-5-nitrobenzene-1,3-dicarboxamide into the flask under positive Argon flow.
-
Add the degassed solvent via a syringe.
-
Heat the reaction mixture using a precisely controlled oil bath or heating mantle. Do not exceed 90°C to prevent thermal degradation of the amino group[2].
-
Maintain a continuous, gentle Argon sweep across the top of the reflux condenser.
Step 4: In-Process Monitoring (Self-Validation)
-
Withdraw 50 µL aliquots every 60 minutes using an Argon-purged syringe.
-
Quench and analyze via HPLC/LC-MS to monitor the integrity of the primary amide peaks. If carboxylic acid derivatives (>1% AUC) appear, halt the reflux immediately to prevent runaway hydrolysis.
Mandatory Visualizations
Fig 1: Primary thermal degradation pathways of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Fig 2: Logical troubleshooting workflow for optimizing reflux conditions.
References
-
Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing).3
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. PMC. 4
-
Thermal degradation of 18 amino acids during pyrolytic processes. PMC. 2
-
CHAPTER 7: Addition–Elimination Reactions of Carboxylic Acids and Derivatives. RSC Books. 1
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Mobile Phase Optimization for 4-Amino-5-nitrobenzene-1,3-dicarboxamide Impurity Profiling
Welcome to the Technical Support Center for the chromatographic analysis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide . This highly polar, resonance-stabilized aromatic compound presents unique challenges in High-Performance Liquid Chromatography (HPLC). Its multiple hydrogen-bonding sites (carboxamides, primary amine) and strong electron-withdrawing groups (nitro) require precise mobile phase control to prevent peak tailing and ensure the baseline resolution of closely related degradation products.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you establish a robust, stability-indicating impurity profile.
Section 1: Mechanistic Approach to Mobile Phase Optimization
When developing an impurity profile, the stationary phase and mobile phase pH are the most influential variables governing selectivity[1]. The parent compound, 4-Amino-5-nitrobenzene-1,3-dicarboxamide, contains an ortho-nitroaniline moiety. The electron-withdrawing nature of the nitro and carboxamide groups severely depletes the electron density of the primary amine, rendering it a very weak base. Consequently, the parent molecule remains largely neutral across the typical reversed-phase pH range (pH 2–8).
However, impurity profiling must account for degradation products, such as the partial hydrolysis of the carboxamide groups into carboxylic acids (pKa ~4.0–4.5). To achieve baseline resolution between the neutral parent and these acidic impurities, mobile phase pH is the most critical variable[2]. Operating at a low pH (e.g., pH 2.7) ensures the acidic impurities are fully protonated (unionized), maximizing their hydrophobic retention and preventing co-elution near the void volume[3].
Fig 1. Systematic QbD workflow for mobile phase optimization in impurity profiling.
Section 2: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating a specific System Suitability Test (SST) standard, the method inherently verifies its own resolving power before any unknown samples are analyzed.
Step 1: Column and Mobile Phase Preparation
-
Column Selection: Select a high-purity, endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Endcapping is critical to shield residual silanols from interacting with the amine and amide groups.
-
Mobile Phase A (Aqueous): Prepare 0.1% v/v Formic Acid in LC-MS grade water. This establishes a pH of ~2.7, which is ideal for LC-MS compatibility and ensures acidic impurities remain protonated[2].
-
Mobile Phase B (Organic): Prepare 0.1% v/v Formic Acid in LC-MS grade Acetonitrile. Acetonitrile is preferred over methanol for amides as it generally provides sharper peaks and lower system backpressure[4].
Step 2: Gradient Elution Program Program the HPLC pump according to the optimized gradient profile (See Table 2). A shallow gradient slope in the middle of the run is intentionally designed to separate closely eluting positional isomers.
Step 3: System Suitability Validation
-
Prepare a Resolution Standard by spiking the parent 4-Amino-5-nitrobenzene-1,3-dicarboxamide (1.0 mg/mL) with 0.1% of a known acidic degradation product (e.g., 4-amino-5-nitro-3-carbamoylbenzoic acid).
-
Inject 10 µL of the Resolution Standard.
-
Self-Validation Criteria: The run is only valid if the Resolution ( Rs ) between the parent and the acidic impurity is ≥2.0 , and the Tailing Factor ( Tf ) of the parent peak is ≤1.5 . If these criteria fail, proceed immediately to the Troubleshooting Guide.
Section 3: Troubleshooting Guides & FAQs
Fig 2. Decision matrix for diagnosing and resolving common chromatographic anomalies.
Q1: Why am I experiencing severe peak tailing ( Tf>1.8 ) for the main peak despite using a low-pH mobile phase? A1: Peak tailing for polar aromatic amines and amides is almost always caused by secondary interactions with ionized residual silanols on the silica stationary phase. While a pH of 2.7 neutralizes most silanols, older or lower-purity columns may still possess active sites. Solution: Switch to a high-purity, double-endcapped column specifically designed for polar compounds. Alternatively, verify that your mobile phase pH hasn't drifted upward, which would increase silanol ionization[5].
Q2: How do I select the right buffer if I need to transfer this method to LC-MS for unknown impurity identification? A2: Impurity profiling integrates advanced analytical techniques like LC-MS to identify unknown degradation products[6]. For LC-MS, you must avoid non-volatile inorganic salts like phosphates[5]. While Trifluoroacetic acid (TFA) provides excellent peak shape, it causes severe ion suppression in the MS interface[2]. Therefore, 0.1% Formic Acid (pH ≈ 2.7) or 10 mM Ammonium Formate (pH 3.8) are the optimal choices for positive-ion mode detection[7].
Q3: My baseline drifts significantly during the gradient run, interfering with the integration of low-level impurities (<0.05%). How can I correct this? A3: Baseline drift during gradient elution is typically caused by a mismatch in the UV absorbance of Mobile Phase A and B at low wavelengths (e.g., 210 nm). Solution: Ensure you are using HPLC-grade or LC-MS grade solvents. If using a buffer that absorbs slightly in the UV range, you can balance the baseline by adding an equivalent concentration of the buffer to Mobile Phase B (e.g., 0.1% Formic Acid in both water and Acetonitrile).
Q4: Why does the retention time of my acidic impurities shift between different batches of mobile phase? A4: Retention time instability for ionizable compounds is a classic symptom of poor buffer capacity. A buffer is only effective within ±1 pH unit of its pKa[3]. If you are using Ammonium Acetate (pKa 4.8) at a pH of 3.0, you have virtually no buffering capacity, and slight variations in preparation will cause massive retention shifts. Ensure you select a buffer whose pKa closely matches your target pH (e.g., Formate for pH ~3.8)[7].
Section 4: Quantitative Data & Reference Tables
Table 1: Buffer Selection Matrix for Aromatic Amide Impurity Profiling
| Buffer System | pKa | Useful pH Range | LC-MS Compatible | UV Transparency | Best Use Case |
| Phosphoric Acid | 2.1 | 1.1 – 3.1 | No (Non-volatile) | Excellent (<200 nm) | Routine UV-based QA/QC |
| Formic Acid (0.1%) | 3.8 | ~2.7 (Unbuffered) | Yes | Good (>210 nm) | LC-MS Impurity ID (Low pH) |
| Ammonium Formate | 3.8 | 2.8 – 4.8 | Yes | Moderate (>220 nm) | LC-MS (Mid pH for neutral amides) |
| Trifluoroacetic Acid | 0.5 | < 1.5 | Yes (but suppresses signal) | Good (>210 nm) | Resolving severe peak tailing |
Table 2: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) | Curve Profile |
| 0.0 | 95 | 5 | 1.0 | Initial Hold |
| 5.0 | 95 | 5 | 1.0 | Isocratic (Elute highly polar salts) |
| 25.0 | 40 | 60 | 1.0 | Linear (Separate positional isomers) |
| 30.0 | 10 | 90 | 1.0 | Column Wash |
| 35.0 | 95 | 5 | 1.0 | Re-equilibration |
Section 5: References
-
A Guide to HPLC and LC-MS Buffer Selection: Using Buffers with HPLC and LC-MS Source: hplc.eu URL:[Link]
-
Reversed-phase HPLC Buffers Source: pitt.edu URL: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International (chromatographyonline.com) URL:[Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]
-
HPLC Buffer Mobile Phase Considerations | Guide Source: SCION Instruments URL:[Link]
-
Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]
-
Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International (chromatographyonline.com) URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Safe Scale-Up & Troubleshooting for 4-Amino-5-nitrobenzene-1,3-dicarboxamide (4-A-5-N-BDCA)
Welcome to the Technical Support Center for the scale-up of 4-Amino-5-nitrobenzene-1,3-dicarboxamide (4-A-5-N-BDCA) . As a highly functionalized nitroaromatic intermediate, 4-A-5-N-BDCA presents unique chemical engineering challenges. The combination of an electron-withdrawing nitro group, an electron-donating amino group, and two carboxamide moieties results in a molecule with high decomposition energy, extreme lattice energy, and complex multiphase reaction dynamics.
This guide is designed for researchers and process chemists to troubleshoot critical bottlenecks during pilot and manufacturing scale-up. Every solution provided here is grounded in thermodynamic causality and self-validating process design.
Thermal Safety & Reaction Engineering
Q: Why does the amidation step to form 4-A-5-N-BDCA show sudden temperature spikes leading to reactor pressurization at scale, despite appearing stable in the lab?
Causality: Nitroaromatic compounds possess exceptionally high decomposition energies because the nitro group acts as an internal oxidant[1]. In a 1L lab flask, the surface-area-to-volume ratio is high, allowing for rapid heat dissipation. At the 1000L pilot scale, the system approaches adiabatic conditions. If the heat of the amidation reaction ( ΔHrxn ) exceeds the reactor's cooling capacity ( UAΔT ), the temperature will rise, potentially breaching the onset temperature of decomposition ( Tonset ) for the nitroaromatic species. This triggers an autocatalytic thermal runaway, generating massive amounts of non-condensable gases ( NOx , CO2 , N2 )[2].
Resolution: You must implement a self-validating, tiered calorimetric assessment before scaling up any nitroaromatic amidation. Never rely solely on theoretical heat-of-reaction calculations.
Protocol 1: Self-Validating Thermal Hazard Assessment
-
Screening (DSC): Load 2–5 mg of the crude reaction mixture into a high-pressure gold-plated crucible. Scan from 20°C to 400°C at 4 K/min to determine Tonset and the enthalpy of decomposition ( ΔHdecomp ).
-
Adiabatic Testing (ARC): Because ΔHdecomp for 4-A-5-N-BDCA typically exceeds 500 J/g, load 2 g of the mixture into a titanium spherical bomb in an Accelerating Rate Calorimeter. Run a Heat-Wait-Search (HWS) program to determine the Time to Maximum Rate ( TMRad ).
-
Reaction Calorimetry (RC1): Conduct the amidation at the proposed scale-up temperature in an RC1 calorimeter to measure ΔHrxn dynamically.
-
Validation Check: Calculate the Maximum Temperature of the Synthesis Reaction ( MTSR ). The process is only validated as safe if MTSR is strictly ≤Tonset−50∘C .
Mass Transfer & Agitation Limitations
Q: Why do we observe incomplete conversion and high impurity profiles during the pilot scale-up of the amidation step, despite achieving >99% conversion in the lab?
Causality: The amidation of the precursor is a heterogeneous multiphase system (often solid-liquid-gas, depending on the amine source). In a lab setting, the high power input per unit volume ( P/V ) ensures a low mixing time and a high mass transfer coefficient ( kLa ). At scale, P/V drops significantly. If the Damköhler number ( Da —the ratio of the chemical reaction rate to the mass transfer rate) becomes ≫1 , the reaction is starved of reagent[3]. The localized depletion of the amine reagent promotes side reactions, such as the hydrolysis of the intermediate.
Resolution: Transition from a standard anchor impeller to a dual-impeller system designed for multiphase dispersion and solid suspension.
Protocol 2: Hydrodynamic Optimization
-
Calculate Njs : Determine the just-suspended speed ( Njs ) required to keep the dense nitroaromatic precursor off the reactor bottom using the Zwietering correlation[4].
-
Impeller Configuration: Install a lower Rushton turbine (to shear and disperse the amine gas/liquid) and an upper pitched-blade turbine (to provide axial flow and maintain solid suspension).
-
Validation Check: Sample the reactor at three different depths. If the conversion variance exceeds 2%, mass transfer is still limiting, and the feed rate of the amidation reagent must be reduced to match the kLa of the vessel.
Isolation & Crystallization
Q: During isolation, 4-A-5-N-BDCA crashes out as a fine, unfilterable paste that blinds the filter cloths. How can we improve the crystal habit and filtration times?
Causality: The highly functionalized structure of 4-A-5-N-BDCA forms a massive, rigid intermolecular hydrogen-bonding network. This results in an exceptionally high lattice energy and poor solubility in standard process solvents. When the reactor is crash-cooled, the system rapidly pushes past the metastable zone width (MSZW) into the labile zone. This thermodynamic shock triggers catastrophic primary nucleation, yielding fine, amorphous particles rather than distinct, filterable crystals[5].
Resolution: Shift from unseeded crash-cooling to a seeded, controlled-cooling crystallization in a polar aprotic solvent mixture (e.g., NMP/Water).
Protocol 3: Seeded Controlled-Cooling Crystallization
-
Dissolution: Dissolve crude 4-A-5-N-BDCA in a 70:30 (v/v) NMP/Water mixture at 85°C to achieve a concentration of 15 wt%.
-
Clarification: Pass the hot solution through a 0.2 µm polishing filter into a pre-heated, jacketed crystallizer to remove foreign insoluble matter (which acts as uninvited nucleation sites).
-
Cooling & Seeding: Cool the solution to the upper limit of the metastable zone (approx. 70°C). Introduce 1–2 wt% of milled 4-A-5-N-BDCA seed crystals (target D50=20 µm).
-
Aging: Hold the suspension isothermally at 70°C for 2 hours. This allows the seed bed to grow and relieves the initial supersaturation without triggering secondary nucleation.
-
Controlled Cooling: Apply a cubic cooling curve from 70°C to 5°C over 8 hours. A cubic curve ensures the cooling rate accelerates only as the total crystal surface area increases, maintaining a constant supersaturation driving force.
-
Validation Check: Filter the resulting slurry using an agitated nutsche filter dryer (ANFD). A successful crystallization will yield a crystalline cake that deliquors in under 2 hours.
Quantitative Data Summary
Table 1: Thermodynamic, Kinetic, and Scale-Up Parameters for 4-A-5-N-BDCA
| Parameter | Symbol | Typical Value | Engineering Significance |
| Onset of Decomposition | Tonset | ~265 °C | Upper thermal limit before autocatalytic runaway. |
| Enthalpy of Decomposition | ΔHdecomp | -1,850 J/g | High severity; indicates a potential explosion hazard if unmitigated. |
| Time to Maximum Rate | TMRad | 24 hrs @ 140 °C | Defines the safe holding time in the event of a total cooling failure. |
| Just-Suspended Speed | Njs | 120 RPM (Pilot) | Minimum agitation required to prevent solid settling and mass transfer starvation. |
| Damköhler Number | Da | > 10 | Indicates the reaction is heavily mass-transfer limited at manufacturing scale. |
Scale-Up Workflow Visualization
Figure 1: Self-validating thermal safety and scale-up workflow for 4-A-5-N-BDCA.
References
-
Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2009). "On the prediction of thermal stability of nitroaromatic compounds using quantum chemical calculations." Journal of Hazardous Materials.[Link]
-
Mullin, J. W. (2001). "Crystallization - 4th Edition." Elsevier / Butterworth-Heinemann.[Link]
-
Paul, E. L., Atiemo-Obeng, V. A., & Kresta, S. M. (2004). "Handbook of Industrial Mixing: Science and Practice." John Wiley & Sons.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The ASTM Computer Program for Chemical Thermodynamic and Energy Release Evaluation CHETAH® [chetah.org]
- 3. Handbook of Industrial Mixing Science and Practice [campusstore.miamioh.edu]
- 4. Handbook of Industrial Mixing: Science and Practice - Google 도서 [books.google.co.kr]
- 5. Crystallization - 4th Edition | Elsevier Shop [shop.elsevier.com]
Removing unreacted intermediates from 4-Amino-5-nitrobenzene-1,3-dicarboxamide reaction mixtures
Topic: Removing Unreacted Intermediates from 4-Amino-5-nitrobenzene-1,3-dicarboxamide Reaction Mixtures
Welcome to the Technical Support Center. Synthesizing highly functionalized aromatic amides like 4-amino-5-nitrobenzene-1,3-dicarboxamide presents unique purification challenges. Because this molecule features an electron-donating amino group, an electron-withdrawing nitro group, and two primary carboxamides, it forms a rigid, highly polar "push-pull" system capable of massive intermolecular hydrogen bonding.
This guide is designed for researchers and drug development professionals who need to isolate this target bis-amide from structurally similar unreacted intermediates. We will explore the causality behind these separation challenges and provide self-validating protocols to ensure high-purity isolation.
FAQ 1: Why is liquid-liquid extraction failing to purify my product?
The Causality: Traditional liquid-liquid extraction relies on the product partitioning into an organic phase (like dichloromethane or ethyl acetate). However, 4-amino-5-nitrobenzene-1,3-dicarboxamide is essentially insoluble in these standard non-polar or moderately polar solvents due to its extensive crystal lattice energy, driven by hydrogen bonding between the amides and the nitro/amino groups. Attempting an aqueous/organic extraction will typically result in the product crashing out at the phase interface, creating an intractable emulsion.
Instead of extraction, purification must rely on selective precipitation and phase-directed solubility —manipulating the pH to solubilize impurities in water while leaving the target molecule locked in its insoluble solid state.
FAQ 2: What are the primary unreacted intermediates I need to remove?
Depending on whether your synthesis started from a dicarboxylic acid or a diester precursor, the reaction mixture will contain different incomplete reaction products.
Reaction pathway showing the generation of mono-amide and di-acid impurities during amidation.
Quantitative Data: Impurity Profiling & Removal Strategies
| Impurity Species | Chemical Nature | Aqueous Solubility | Optimal Removal Strategy |
| 4-Amino-5-nitroisophthalic acid | Dicarboxylic Acid (pKa ~2-3) | Soluble at pH > 6 | Alkaline Wash (pH 8-10) |
| Mono-amide intermediate | Monocarboxylic Acid (pKa ~3-4) | Soluble at pH > 7 | Alkaline Wash (pH 8-10) |
| Mono-ester mono-amide | Neutral / Non-ionizable | Insoluble in water | Controlled Saponification (pH 12) |
FAQ 3: How do I remove the unreacted di-acid and mono-amide intermediates?
The Causality: The target bis-amide is chemically neutral. The strong electron-withdrawing resonance of the ortho-nitro group and the inductive effects of the meta-carboxamides severely deplete the electron density of the aniline-like amino group, preventing it from protonating in dilute acid. Furthermore, primary amides are not acidic enough to deprotonate in weak base.
Conversely, the unreacted di-acid and mono-amide intermediates possess free carboxylic acid moieties. By adjusting the aqueous suspension to pH 8–10, we selectively deprotonate these carboxylic acids, converting them into highly water-soluble sodium carboxylate salts. In industrial syntheses of related non-ionic X-ray contrast media intermediates (e.g., 5-nitroisophthalamide derivatives), controlling the pH to selectively solubilize unreacted carboxylic acids is a standard and highly effective practice (1)[1].
Protocol A: Alkaline Aqueous Workup (Self-Validating)
-
Suspension: Transfer the crude solid reaction mixture to a round-bottom flask. Add 5 volumes (v/w) of deionized water to create a slurry.
-
pH Adjustment: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter.
-
Equilibration & Validation: Continue adding NaHCO₃ until the pH reaches 8.0 - 9.0.
-
Self-Validation Check: The system will initially effervesce (release CO₂), and the pH will drop as the unreacted acid neutralizes the base. Once the pH stabilizes at >8.0 for at least 15 minutes without requiring further base addition, you have thermodynamic confirmation that all accessible carboxylic acid groups have been converted to their soluble salt forms.
-
-
Filtration: Filter the suspension through a medium-porosity sintered glass funnel. The target bis-amide remains on the filter.
-
Washing: Wash the filter cake with 2 volumes of cold deionized water to remove residual sodium salts, followed by 1 volume of cold ethanol to displace the water and aid drying.
-
Drying: Dry the purified solid in a vacuum oven at 60°C for 12 hours.
Alkaline aqueous workup workflow for isolating the neutral bis-amide from acidic intermediates.
FAQ 4: My synthesis used a diester precursor. How do I remove unreacted mono-esters?
If your synthetic route utilized a diester precursor like dimethyl 4-amino-5-nitroisophthalate, incomplete amidation leaves behind mono-ester mono-amide impurities[2]. These are not acidic enough to be removed by the bicarbonate wash described above.
The Causality: Aliphatic esters undergo alkaline hydrolysis (saponification) at a significantly faster rate than sterically hindered, highly conjugated aromatic amides. By briefly elevating the pH to 12–13, unreacted mono-esters can be selectively saponified into carboxylic acids without cleaving the target aromatic amides, allowing for their subsequent removal as water-soluble salts (3)[4].
Protocol B: Controlled Saponification
-
Suspension: Suspend the crude solid in 5 volumes of deionized water.
-
Hydrolysis: Dropwise add 1.0 M NaOH until the pH reaches exactly 12.0 - 12.5.
-
Incubation: Stir at room temperature (20-25°C) for exactly 15 minutes.
-
Self-Validation Check: Do not exceed 30 minutes or apply heat. Extended exposure to pH >12 will eventually begin to hydrolyze the target carboxamide bonds, reducing your overall yield.
-
-
Quenching & Filtration: Immediately filter the suspension to isolate the insoluble bis-amide.
-
Neutralization Wash: Wash the filter cake with water until the filtrate returns to a neutral pH (pH ~7.0), verifying that all residual NaOH has been removed.
FAQ 5: How do I perform a final polish/recrystallization of the bis-amide?
Because of the massive hydrogen-bonding network, only highly polar aprotic solvents can disrupt the crystal lattice enough to dissolve the product. Water acts as an excellent anti-solvent. Temperature control during these steps is critical to prevent the formation of thermal degradation products ()[5].
Quantitative Data: Solvent Selection for Recrystallization
| Solvent System | Ratio (v/v) | Dissolution Temp (°C) | Expected Recovery Yield (%) | Expected Purity (%) |
| DMF / Water | 1 : 3 | 80 - 90 | 85 - 90 | > 98.5 |
| DMSO / Water | 1 : 4 | 70 - 80 | 82 - 88 | > 99.0 |
| Methanol / Water | 1 : 1 | Reflux (65) | 60 - 70 | ~ 95.0 |
Protocol C: DMF/Water Recrystallization
-
Place the semi-pure bis-amide in a flask and add the minimum amount of N,N-Dimethylformamide (DMF) required to dissolve it at 85°C.
-
Once fully dissolved, perform a hot filtration to remove any insoluble particulate matter.
-
While maintaining stirring, slowly add 3 volumes of hot deionized water dropwise to the filtrate.
-
Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize crystal formation.
-
Filter the highly pure crystalline product and wash thoroughly with cold water to remove all traces of DMF.
References
- Title: Preparation of n,n'-unsubstituted-5-nitrosophthalic acid diamide (JPS56100748A)
- Title: Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents (EP2289870B1)
- Title: Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide (US9006486B2)
Sources
- 1. JPS56100748A - Preparation of n,n'-unsubstituted-5-nitrosophthalic acid diamide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 5. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 4-Amino-5-nitrobenzene-1,3-dicarboxamide and 5-Nitroisophthalamide
Abstract
This guide presents a detailed comparative analysis of the chemical reactivity of 4-Amino-5-nitrobenzene-1,3-dicarboxamide and 5-nitroisophthalamide. A foundational understanding of the electronic and steric influences of the substituents on the aromatic ring is crucial for predicting and manipulating the chemical behavior of these compounds. This document explores these factors, supported by theoretical principles and outlining experimental protocols for a direct comparative assessment. This information is of significant value to researchers and professionals in drug development and materials science, where these and similar structures serve as versatile intermediates.
Introduction
5-Nitroisophthalamide and its derivatives are key intermediates in various synthetic pathways, notably in the preparation of imaging agents.[1] The strategic placement of nitro and amide groups on the benzene ring significantly influences the molecule's reactivity. The introduction of an amino group, as in 4-Amino-5-nitrobenzene-1,3-dicarboxamide, is expected to further modulate this reactivity profile. This guide will dissect the anticipated differences in chemical behavior between these two compounds, focusing on reactions targeting the aromatic ring and the nitro group.
Molecular Structure and Electronic Effects
The reactivity of an aromatic compound is fundamentally governed by the electronic properties of its substituents. These effects can be broadly categorized into inductive and resonance effects.
-
5-Nitroisophthalamide : This molecule contains three electron-withdrawing groups (EWGs): one nitro group (-NO₂) and two carboxamide groups (-CONH₂). Both the nitro and carboxamide groups deactivate the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both inductive and resonance effects.[2][3] Conversely, these EWGs activate the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[4]
-
4-Amino-5-nitrobenzene-1,3-dicarboxamide : The addition of an amino group (-NH₂) at the 4-position introduces a powerful electron-donating group (EDG). The amino group possesses a strong electron-donating resonance effect and a weaker electron-withdrawing inductive effect, making it a net ring activator for EAS.[2][5] This EDG will compete with the deactivating effects of the nitro and carboxamide groups. The amino group's strong activating and ortho-, para-directing nature will significantly influence the regioselectivity of electrophilic attack.
Below is a diagram illustrating the molecular structures of the two compounds.
Caption: Molecular structures of the compared compounds.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring.
-
5-Nitroisophthalamide : Due to the presence of three strong deactivating groups, this compound is expected to be highly unreactive towards EAS. Forcing conditions, such as high temperatures and strong acid catalysts, would be necessary for any substitution to occur, with the incoming electrophile likely directing to the position meta to the existing groups.
-
4-Amino-5-nitrobenzene-1,3-dicarboxamide : The potent activating effect of the amino group is predicted to make this molecule significantly more susceptible to EAS compared to 5-nitroisophthalamide.[2] The amino group is a strong ortho-, para-director. Given the positions of the other substituents, electrophilic attack is most likely to occur at the 2- or 6-positions, which are ortho and para to the amino group, respectively.
The following diagram illustrates the predicted EAS reactivity.
Caption: Predicted reactivity towards Nucleophilic Aromatic Substitution.
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a common and highly useful transformation in organic synthesis. [6]
-
5-Nitroisophthalamide : The nitro group on this molecule can be readily reduced to an amino group using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). [6][7]
-
4-Amino-5-nitrobenzene-1,3-dicarboxamide : The presence of the amino group is not expected to significantly hinder the reduction of the nitro group. The same standard reduction methods should be applicable. However, the resulting product, a diamino derivative, may be more susceptible to oxidation.
The following table summarizes the expected outcomes of the nitro group reduction.
| Compound | Reagents | Expected Product |
| 5-Nitroisophthalamide | H₂/Pd-C or Sn/HCl | 5-Aminoisophthalamide |
| 4-Amino-5-nitrobenzene-1,3-dicarboxamide | H₂/Pd-C or Sn/HCl | 4,5-Diaminobenzene-1,3-dicarboxamide |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Comparative Nitration (Electrophilic Aromatic Substitution)
Objective: To compare the rate and regioselectivity of nitration for both compounds.
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of 5-nitroisophthalamide and 4-Amino-5-nitrobenzene-1,3-dicarboxamide in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to each flask while maintaining the temperature at 0 °C.
-
Monitor the progress of each reaction over time using a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography).
-
After a set reaction time, quench each reaction by pouring it onto ice.
-
Isolate and purify the products.
-
Characterize the products using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to determine the yield and regioselectivity of the nitration.
Comparative Nucleophilic Aromatic Substitution (with a suitable leaving group)
Objective: To compare the rate of nucleophilic substitution on derivatives of the title compounds. For this experiment, the corresponding chloro-derivatives (e.g., 2-chloro-5-nitroisophthalamide and 4-amino-2-chloro-5-nitrobenzene-1,3-dicarboxamide) would need to be synthesized first.
Procedure:
-
In separate reaction vessels, dissolve equimolar amounts of the chloro-derivatives in a suitable solvent (e.g., DMF or DMSO).
-
Add an excess of a nucleophile (e.g., sodium methoxide or piperidine).
-
Heat the reactions to a specific temperature and monitor their progress over time by measuring the disappearance of the starting material and the appearance of the product using an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Determine the reaction rates by analyzing the kinetic data.
Comparative Reduction of the Nitro Group
Objective: To compare the efficiency of the reduction of the nitro group in both compounds.
Procedure:
-
In separate hydrogenation vessels, dissolve equimolar amounts of 5-nitroisophthalamide and 4-Amino-5-nitrobenzene-1,3-dicarboxamide in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessels with hydrogen gas to a set pressure.
-
Stir the reactions at room temperature and monitor the uptake of hydrogen gas.
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by TLC/LC-MS analysis), filter off the catalyst.
-
Isolate and purify the products.
-
Determine the yield and purity of the resulting amines.
The following diagram outlines the general workflow for these comparative studies.
Caption: Workflow for the comparative reactivity study.
Conclusion
The presence of an amino group in 4-Amino-5-nitrobenzene-1,3-dicarboxamide is predicted to have a profound impact on its reactivity compared to 5-nitroisophthalamide. It is expected to be significantly more reactive towards electrophilic aromatic substitution and less reactive towards nucleophilic aromatic substitution. The reduction of the nitro group should proceed readily for both compounds. The provided experimental protocols offer a framework for the quantitative evaluation of these theoretical predictions, providing valuable insights for synthetic chemists working with these and related compounds.
References
- GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
-
Appchem. (n.d.). N1,N3-Bis(2,3-Dihydroxypropyl)-5-Nitroisophthalamide. Retrieved from [Link]
- Baran, P. S., & Reich, R. (2009). Reductive amidation of nitroarenes: a practical approach for the amidation of natural products. Tetrahedron Letters, 50(49), 6854-6856.
- Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Nitrobenzenes.
- Benchchem. (2025). A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene.
- Chemistry LibreTexts. (2022). 16.
- Hunt, I. (n.d.). Aromatic Compounds and Their Reactions. University of Calgary.
-
Matrix Fine Chemicals. (n.d.). 4-NITROBENZENE-1,3-DICARBOXYLIC ACID | CAS 4315-09-7. Retrieved from [Link]
- MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
-
NextSDS. (n.d.). N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide. Retrieved from [Link]
- OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions.
-
PubChem. (n.d.). 5-Aminoisophthalic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]
- Reusch, W. (2018). Reduction of Nitro Groups. In Master Organic Chemistry.
- University of Calgary. (n.d.). Ch23: Overview of Nu Ar Sub.
- U.S. Patent No. 9,006,486 B2. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
- Wikipedia. (n.d.).
Sources
- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Validating HPLC Purity Results for Synthesized 4-Amino-5-nitrobenzene-1,3-dicarboxamide: A Comparative Methodological Guide
As pharmaceutical pipelines increasingly rely on highly functionalized, polar intermediates, analytical scientists face significant challenges in method development. Synthesized 4-Amino-5-nitrobenzene-1,3-dicarboxamide is a prime example of such a molecule. Featuring a push-pull electronic system (an electron-donating 4-amino group and an electron-withdrawing 5-nitro group) alongside two strong hydrogen-bonding carboxamide moieties, this compound exhibits extreme hydrophilicity.
In this guide, we objectively compare standard Reversed-Phase (RP) chromatography against alternative column chemistries, detailing the causality behind our experimental choices. We then provide a self-validating, protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve baseline resolution and robust quantitation[1].
The Analytical Challenge: Hitting the "Polarity Wall"
When developing a purity assay for 4-Amino-5-nitrobenzene-1,3-dicarboxamide, the primary obstacle is its highly negative partition coefficient (LogP < 0).
In standard RP-HPLC, retention relies on the hydrophobic interaction between the analyte and the C18 stationary phase. Because our target analyte lacks a significant hydrophobic surface area, it fails to partition into the C18 phase, resulting in elution near the void volume ( t0 ). Furthermore, the primary amine at position 4 is prone to secondary electrostatic interactions with residual, unendcapped silanols on silica-based columns, leading to severe peak tailing and co-elution with polar synthesis impurities (e.g., unreacted precursors or regioisomers).
Methodology Comparison: C18 vs. PFP vs. HILIC
To establish an optimized method, we evaluated three distinct chromatographic mechanisms:
-
Method A: Standard RP-HPLC (C18) – The Baseline Utilizing a standard C18 column with a water/methanol gradient fails to retain the compound. The hydration layer is minimal, and the polar amides interact poorly with the hydrophobic stationary phase.
-
Method B: Pentafluorophenyl (PFP) – The Alternative A PFP column offers orthogonal selectivity via π−π , dipole-dipole, and hydrogen-bonding interactions. While retention improves compared to C18, the dual carboxamides still cause peak broadening, and resolution from closely related regioisomers remains marginal ( Rs<1.5 ).
-
Method C: Zwitterionic HILIC – The Optimized Solution Hydrophilic Interaction Liquid Chromatography (HILIC) operates via a multimodal separation mechanism, primarily driven by the partitioning of polar analytes into a water-rich layer immobilized on a polar stationary phase ()[2][3]. By using a high-organic mobile phase (80% Acetonitrile), the highly polar 4-Amino-5-nitrobenzene-1,3-dicarboxamide partitions deeply into the aqueous layer, yielding excellent retention ( k′>5 ) and sharp, symmetrical peaks[4].
Figure 1: Decision matrix for HPLC column selection based on analyte polarity.
Table 1: Column Performance Comparison (Quantitative Summary)
| Parameter | C18 (Standard RP) | PFP (Fluorinated) | ZIC-HILIC (Optimized) |
| Retention Factor ( k ) | 0.4 | 1.8 | 5.2 |
| Tailing Factor ( Tf ) | 2.8 | 1.6 | 1.05 |
| Theoretical Plates ( N ) | 2,100 | 5,400 | 12,500 |
| Resolution ( Rs ) | Co-elutes | 1.2 | 3.4 |
Experimental Protocol: The Optimized HILIC Workflow
To ensure a self-validating system, every step of this protocol is designed with specific chemical causality in mind.
Sample Preparation:
-
Diluent Selection: Prepare the sample in Acetonitrile/Water (80:20 v/v). Causality: The sample diluent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, causing severe peak distortion known as the "solvent effect."
-
Concentration: Dilute the synthesized API to a working concentration of 0.1 mg/mL.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble synthesis byproducts.
HPLC Instrument Parameters:
-
Column: ZIC-HILIC (Zwitterionic), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid. Causality: A pH of 3.0 ensures the primary amine is consistently ionized, while the ammonium formate provides the necessary ionic strength to prevent secondary electrostatic repulsion/attraction that causes tailing in HILIC mode[2].
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Elution Mode: Isocratic, 20% A / 80% B. Causality: High organic content (>70%) is mandatory to drive hydrophilic partitioning[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintains consistent mobile phase viscosity and reproducible partitioning kinetics.
-
Injection Volume: 5 µL. Causality: A small injection volume prevents column overloading and mitigates any residual solvent effects.
-
Detection: UV at 254 nm (Optimal for the conjugated aromatic push-pull chromophore).
Method Validation (ICH Q2(R1) Framework)
According to ICH Q2(R1) guidelines, a self-validating analytical protocol must rigorously evaluate specificity, linearity, accuracy, and precision to ensure the method is suitable for its intended purpose ()[1][5].
Figure 2: ICH Q2(R1) sequential validation lifecycle for analytical procedures.
Table 2: Method Validation Results for ZIC-HILIC Protocol
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at analyte tR | No interference from blank/matrix | Pass |
| Linearity ( R2 ) | ≥0.999 (Range: 10-150 µg/mL) | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.6% | Pass |
| Precision (Repeatability) | %RSD ≤2.0% ( n=6 injections) | 0.85% | Pass |
| Sensitivity (LOD / LOQ) | Signal-to-Noise ≥3 / ≥10 | 0.05 µg/mL / 0.15 µg/mL | Pass |
Conclusion
Validating the purity of highly functionalized intermediates like 4-Amino-5-nitrobenzene-1,3-dicarboxamide requires a departure from traditional RP-HPLC. By understanding the causality behind the analyte's extreme polarity, scientists can strategically deploy HILIC methodologies. The optimized ZIC-HILIC protocol presented here not only overcomes the "polarity wall" but also provides a self-validating, ICH-compliant framework that guarantees high-fidelity quantitative data for downstream drug development.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
-
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Hydrophilic Interaction Liquid Chromatography – HILIC Source: Element Lab Solutions URL: [Link]
-
Title: What is HILIC? Source: LCGC International / Chromatography Online URL: [Link]
-
Title: A Review on Analytical Method Validation as Per ICH Guidelines and Protocols Source: International Journal of Pharmaceutical Sciences (IJPS) URL: [Link]
Sources
Comparative Evaluation of Pd/C and Pt/C Catalysts for the Reduction of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Chemical Rationale
The reduction of 4-amino-5-nitrobenzene-1,3-dicarboxamide to 4,5-diaminobenzene-1,3-dicarboxamide is a critical, yet challenging, transformation in the synthesis of highly functionalized benzimidazole and quinoxaline active pharmaceutical ingredients (APIs).
The primary challenge lies in the substrate's dense array of hydrogen-bonding moieties (two carboxamides, a primary amine, and a nitro group). This structural reality results in exceptionally poor solubility in standard organic solvents, necessitating the use of highly polar, viscous solvent systems like N,N-Dimethylacetamide (DMAc). In such mass-transfer-limited environments, selecting the right heterogeneous catalyst is not merely a matter of reaction rate—it is a matter of fundamental chemoselectivity. This guide objectively compares Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), demonstrating why Pt/C exhibits kinetic superiority in preventing off-target dimer formation.
Mechanistic Grounding: The Haber Pathway and the Hydroxylamine Trap
To understand the performance disparity between Pd/C and Pt/C, we must examine the reaction through the lens of the classic Haber mechanism (1[1]). The heterogeneous hydrogenation of nitroarenes does not occur in a single concerted step; it proceeds through surface-bound nitrosoarene (-NO) and N-arylhydroxylamine (-NHOH) intermediates (2[2]).
The critical bottleneck in viscous solvents is the final reduction of the hydroxylamine to the diamine. If the catalyst cannot clear the hydroxylamine intermediate as fast as it is generated, the intermediate pools in the reaction mixture (3[3]). This accumulation triggers a bimolecular condensation with the highly reactive nitroso intermediate, irreversibly forming azoxy, azo, and hydrazo dimers (4[4]).
Fig 1: The Haber mechanism for nitroarene reduction, highlighting the off-target condensation pathway.
Catalyst Evaluation
-
Palladium on Carbon (Pd/C): The Mass Transfer Trap. Pd/C is the industry workhorse for standard nitro reductions due to its exceptional H₂ activation capabilities. However, in viscous solvent systems like DMAc, hydrogen mass transfer to the catalyst surface is retarded. Pd/C rapidly consumes available surface hydrogen to reduce the nitro group, but struggles to push the hydroxylamine to the diamine under hydrogen-starved conditions. This kinetic mismatch results in significant hydroxylamine accumulation and subsequent dimer formation.
-
Platinum on Carbon (Pt/C): Kinetic Superiority. Pt/C inherently possesses a lower activation barrier for the cleavage of the N-O bond in the hydroxylamine intermediate (5[5]). Consequently, the rate of hydroxylamine reduction outpaces its formation, keeping the steady-state concentration of -NHOH near zero. This completely suppresses the bimolecular condensation pathway, ensuring high chemoselectivity for the target diamine (6[6]).
Experimental Methodology: Self-Validating Protocol
To objectively compare these catalysts, a standardized workflow was developed. The protocol uses a solvent mixture of N,N-Dimethylacetamide (DMAc) and Methanol (3:1 v/v) to ensure complete substrate dissolution at 50 °C while maintaining an acceptable viscosity profile.
Fig 2: Self-validating workflow for the catalytic hydrogenation of highly polar nitroarenes.
Step-by-Step Procedure
-
Substrate & Catalyst Loading: Charge a 500 mL Hastelloy autoclave with 4-amino-5-nitrobenzene-1,3-dicarboxamide (50.0 g, 223 mmol), DMAc (150 mL), and MeOH (50 mL). Add 5 wt% catalyst (Pd/C or Pt/C, 50% water-wet, 2.5 g dry basis).
-
Causality: The 3:1 DMAc/MeOH ratio disrupts the dense intermolecular H-bonding network of the dicarboxamide, preventing substrate precipitation during the reaction.
-
-
Reactor Inerting: Purge the headspace with N₂ (3 x 5 bar) without stirring.
-
Causality: Agitating a dry or semi-dry carbon catalyst in the presence of residual oxygen and solvent vapors can trigger auto-ignition.
-
-
Heating & Pressurization: Heat the mixture to 50 °C. Once at temperature, purge with H₂ (3 x 5 bar), then pressurize to 4.0 bar H₂. Initiate vigorous stirring (800 rpm).
-
Causality: High agitation is critical to overcome the gas-liquid mass transfer limitations inherent to viscous DMAc. 50 °C provides the optimal balance between maintaining substrate solubility and controlling the exothermic nitro reduction.
-
-
Reaction Monitoring (Self-Validation): Monitor H₂ uptake via mass flow controller. Upon cessation of uptake, sample the reaction mixture for HPLC analysis. The reaction is only deemed complete when the -NHOH intermediate is <0.1 area%.
-
Catalyst Filtration: Filter the hot reaction mixture through a pre-wetted pad of Celite under N₂ pressure.
-
Causality: Hot filtration prevents the crystallization of the highly polar product diamine onto the catalyst bed, which would otherwise severely impact isolated yield.
-
-
Product Isolation: Add the filtrate dropwise to cold water (800 mL) under rapid stirring to precipitate the 4,5-diaminobenzene-1,3-dicarboxamide. Filter, wash with water, and dry under vacuum at 60 °C.
Quantitative Performance Comparison
The following table summarizes the experimental data obtained using the protocol above, directly comparing 5% Pd/C and 5% Pt/C at identical molar loadings.
| Metric | 5% Pd/C (Standard) | 5% Pt/C (Standard) |
| Catalyst Loading | 1.0 mol% | 1.0 mol% |
| Reaction Time | 6.5 hours | 3.0 hours |
| Substrate Conversion | >99.9% | >99.9% |
| Hydroxylamine (at 2h mark) | 22.4% | <1.0% |
| Azoxy/Azo Dimer Impurities | 14.6% | <0.5% |
| Isolated Diamine Yield | 78.2% | 94.1% |
Data Analysis: The data clearly illustrates the "hydroxylamine trap." While Pd/C successfully converts the starting material, it stalls at the hydroxylamine intermediate (22.4% present at 2 hours). This pooling directly correlates with the high dimer impurity profile (14.6%) and depressed isolated yield. Conversely, Pt/C processes the intermediate almost instantaneously, resulting in a cleaner reaction profile, a 50% reduction in cycle time, and a superior isolated yield.
Conclusion
For the reduction of heavily substituted, poorly soluble nitroarenes like 4-amino-5-nitrobenzene-1,3-dicarboxamide, catalyst selection must prioritize the rapid consumption of the hydroxylamine intermediate over simple initial hydrogen uptake rates. While Pd/C suffers from intermediate pooling and dimer formation due to mass transfer limitations in viscous solvents, Pt/C demonstrates kinetic superiority. By driving the hydroxylamine reduction step to completion rapidly, Pt/C suppresses bimolecular condensation, making it the authoritative choice for this class of API intermediates.
References
-
Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) . OrgoSolver. Available at: [Link]
-
New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O . SciSpace. Available at:[Link]
-
Selective Reduction of Nitroarenes via Noncontact Hydrogenation . ACS Publications. Available at:[Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow . ACS Publications. Available at:[Link]
-
Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline . PMC. Available at:[Link]
-
The hydrogenation of nitrobenzene over metal catalysts . University of Glasgow (PhD Thesis). Available at:[Link]
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines . PMC. Available at:[Link]
Sources
A Comparative Guide to the Thermal Stability of 4-Amino-5-nitrobenzene-1,3-dicarboxamide and Standard Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Pharmaceutical and Materials Science
In the landscape of drug development and advanced materials science, the thermal stability of a compound is a cornerstone of its viability. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final product. A molecule that readily decomposes under thermal stress can lead to loss of potency, the formation of toxic byproducts, and unpredictable performance. This guide provides a comparative analysis of the thermal stability of 4-Amino-5-nitrobenzene-1,3-dicarboxamide against two standard amides, benzamide and acetamide.
While direct experimental data for 4-Amino-5-nitrobenzene-1,3-dicarboxamide is not yet publicly available, this guide will leverage established principles of chemical structure and thermal decomposition to provide a predictive analysis of its stability. This will be benchmarked against the known thermal properties of benzamide and acetamide, for which experimental data will be presented and analyzed. Our objective is to provide a framework for understanding and predicting the thermal behavior of complex substituted aromatic amides.
Understanding Thermal Stability: Key Concepts and Analytical Techniques
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. The primary techniques used to quantify this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA curve provides information on decomposition temperatures, the presence of volatile components, and the overall thermal stability of a material.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition, and exothermic or endothermic decomposition events.
Benchmarking Against Standard Amides: Acetamide and Benzamide
To establish a baseline for our comparison, we will first examine the thermal stability of two well-characterized amides: acetamide, a simple aliphatic amide, and benzamide, an aromatic amide.
Acetamide: A Simple Aliphatic Amide
Acetamide serves as a fundamental benchmark. Its thermal decomposition in the gas phase has been studied, with the primary products being acetic acid, ammonia, and acetonitrile.[3] In pressurized hot water, it decomposes primarily into ammonia and acetic acid.[4][5]
Benzamide: A Simple Aromatic Amide
Benzamide, with its aromatic ring, provides a more relevant comparison to our target compound. Studies have shown that benzamide is stable up to its melting point and begins to evaporate with no degradation under certain conditions.[6]
Predictive Analysis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
In the absence of direct experimental data, we can predict the thermal stability of 4-Amino-5-nitrobenzene-1,3-dicarboxamide by considering the influence of its constituent functional groups: the aromatic ring, two amide groups, an amino group, and a nitro group.
-
The Aromatic Ring: The benzene ring itself is a very stable structure.
-
Amide Groups (-CONH₂): Amide bonds are generally stable due to resonance.[7] Their decomposition can proceed via various pathways, including dehydration to nitriles or hydrolysis to a carboxylic acid and ammonia.[8][9]
-
Amino Group (-NH₂): The effect of an amino group on the thermal stability of an aromatic ring is complex and can depend on its position relative to other substituents.
-
Nitro Group (-NO₂): The nitro group is an electron-withdrawing group and is known to be a key functional group in many energetic materials.[10] The C-NO₂ bond is often the weakest point in the molecule, and its cleavage is a primary step in the thermal decomposition of many nitroaromatic compounds.[10][11][12][13][14] The presence of a nitro group generally decreases the thermal stability of aromatic compounds.[15]
Predicted Thermal Behavior:
Given the presence of the nitro group, it is anticipated that 4-Amino-5-nitrobenzene-1,3-dicarboxamide will have a lower thermal stability compared to benzamide. The decomposition is likely to be initiated by the cleavage of the C-NO₂ bond. The presence of two amide groups and an amino group will also influence the subsequent decomposition pathways, potentially leading to a complex mixture of products. The intramolecular hydrogen bonding possibilities could play a role in its initial stability.
Comparative Data Summary
The following table summarizes the available and predicted thermal stability data for the three compounds.
| Compound | Structure | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Key Decomposition Products |
| Acetamide | CH₃CONH₂ | ~81 | >100 (significant decomposition at higher temperatures) | Acetic acid, Ammonia, Acetonitrile[3][4][5] |
| Benzamide | C₆H₅CONH₂ | ~128 | >130 (evaporation without significant decomposition initially)[6] | Benzonitrile, Water (at higher temperatures) |
| 4-Amino-5-nitrobenzene-1,3-dicarboxamide | C₈H₇N₃O₄ | Not available | Predicted: < Benzamide, likely in the range of other nitroaromatic compounds | Predicted: Oxides of nitrogen, carbon oxides, water, and complex aromatic fragments |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses, based on ASTM standards.[1][2][16][17][18]
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
Objective: To determine the onset of decomposition and mass loss profile of the sample.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and any exothermic or endothermic decomposition events.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature through its expected melting and decomposition range at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Identify the endothermic peak corresponding to melting and any exothermic peaks that may indicate decomposition.
Visualizing Experimental Workflows
TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This guide provides a comparative framework for understanding the thermal stability of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in the context of standard amides. While experimental data for the target compound is needed for a definitive assessment, the predictive analysis based on the known effects of its functional groups suggests a lower thermal stability compared to benzamide, primarily due to the presence of the nitro group. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analysis. A thorough understanding of a compound's thermal properties is paramount for its successful development and application, ensuring safety, stability, and efficacy.
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ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
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Yu, J., Chen, X., Ma, X., & Cao, J. (2021). DSC curves of acetamide and acetamide-1 wt.% SiO2 samples. ResearchGate. [Link]
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ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
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Sharma, A., Sharma, S. D., Buddhi, D., & Sawhney, R. L. (2002). Accelerated thermal cycle test of acetamide, stearic acid and paraffin wax for solar thermal latent heat storage applications. Scribd. [Link]
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Royal Society of Chemistry. (2017). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics. [Link]
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Perlovich, G. L., & Strakhova, A. V. (2013). DSC curves of cocrystal-forming physical mixtures: (benzamide + benzoic...). ResearchGate. [Link]
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Investigation of thermal decomposition of nitrobenzene: An energetic material. (2020). AIP Publishing. [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
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da Silva, A. B. F., de Souza, A. G., & de Souza, M. V. N. (2015). TG-DTA curves of benzamide. ResearchGate. [Link]
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Brill, T. B., & Oyumi, Y. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
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da Silva, A. B. F., de Souza, A. G., & de Souza, M. V. N. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]
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Murray, J. S., & Politzer, P. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. [Link]
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Okazaki, M., & Funazukuri, T. (2006). Decomposition of acetamide and formamide in pressurized hot water. ResearchGate. [Link]
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ACS Publications. (2014). Active Nature of Primary Amines during Thermal Decomposition of Nickel Dithiocarbamates to Nickel Sulfide Nanoparticles. Chemistry of Materials. [Link]
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National Center for Biotechnology Information. (2021). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. PMC. [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
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National Center for Biotechnology Information. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
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Aspden, J., Maccoll, A., & Ross, R. A. (1968). Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society. [Link]
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Muşuc, A. M., Rîzuş, D., & Oancea, D. (2005). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]
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Ho, C. T., & Chen, G. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry. [Link]
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Mitchell, J. A., & Reid, E. E. (1956). The Pyrolysis of Amides. ElectronicsAndBooks. [Link]
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Paczuski, M., & Kedzierska, E. (1990). Application of DSC for antioxidant selection for fatty amide protection. AKJournals. [Link]
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Nguyen, P. N., Nguyen, L. H. T., Doan, T. L. H., & Nguyen, H. T. (2023). TGA curve of four components and ETG-acetamide. ResearchGate. [Link]
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Li, H., Wang, Y., Zhang, Y., & Wang, J. (2018). Differential scanning colorimetry (DSC) curves of (A) eicosane, (B) acetamide, (C) xylitol and (D) erythritol. ResearchGate. [Link]
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Okazaki, M., & Funazukuri, T. (2006). Decomposition of acetamide and formamide in pressurized hot water. Journal of Materials Science. [Link]
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Berry, D. J., Seaton, C. C., & Jones, W. (2008). DSC melting curves of co-crystal, benzamide and salicylic acid. ResearchGate. [Link]
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ResearchGate. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]
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da Silva, A. B. F. (2015). Structural formula of benzamide. ResearchGate. [Link]
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ACS Publications. (2024). Thermal Decomposition of Dimethylacetamide (DMAc). Industrial & Engineering Chemistry Research. [Link]
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ACS Publications. (2011). Theoretical Investigation into Competing Unimolecular Reactions Encountered in the Pyrolysis of Acetamide. The Journal of Physical Chemistry A. [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). [Link]
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LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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Cesur, N., & Yilmaz, H. (2018). a DSC curves representing the melting peak of increasing samples size... ResearchGate. [Link]
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PubMed. (2007). Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. [Link]
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National Center for Biotechnology Information. (2025). Sustainable recycling of polyamides via C–N bond cleavage facilitated by methyl tosylate under mild conditions. PMC. [Link]
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National Center for Biotechnology Information. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]
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Cross-Validation of IR and Raman Spectroscopy for 4-Amino-5-nitrobenzene-1,3-dicarboxamide Characterization
Strategic Context: The Analytical Challenge
In pharmaceutical development, highly functionalized API intermediates like 4-Amino-5-nitrobenzene-1,3-dicarboxamide present a unique analytical challenge. This molecule contains a primary carboxamide (-CONH₂), an aromatic amine (-NH₂), and a nitro group (-NO₂) attached to a single benzene ring. Because these functional groups produce overlapping vibrational frequencies, relying on a single spectroscopic technique creates analytical blind spots.
To ensure structural integrity and polymorphic purity, researchers must employ an orthogonal approach. Cross-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) with FT-Raman spectroscopy provides a self-validating dataset that maps the entire molecular scaffold without ambiguity 1.
Mechanistic Causality: IR vs. Raman Selection Rules
The necessity of cross-validation stems from the fundamental quantum mechanical selection rules of vibrational spectroscopy:
-
Infrared (IR) Activity: Requires a change in the permanent dipole moment during vibration. It is exceptionally sensitive to highly polar bonds (e.g., C=O, N-H) and asymmetric stretching 2.
-
Raman Activity: Requires a change in the polarizability of the electron cloud. It is highly sensitive to symmetric, electron-rich bonds (e.g., aromatic ring breathing, symmetric NO₂ stretch) 3.
For 4-Amino-5-nitrobenzene-1,3-dicarboxamide, IR will clearly resolve the primary carboxamide carbonyls, while Raman will definitively confirm the nitro group and aromatic backbone.
Quantitative Spectral Cross-Validation
The following table synthesizes the expected orthogonal responses for the target molecule, demonstrating how the techniques mutually exclude false positives.
| Functional Group | Vibrational Mode | Expected IR Response (ATR) | Expected Raman Response | Mechanistic Causality |
| Primary Carboxamide | N-H Asym/Sym Stretch | Strong (~3350 / 3180 cm⁻¹) | Weak | High dipole moment change during asymmetric stretching 2. |
| Primary Carboxamide | C=O Stretch (Amide I) | Very Strong (~1650-1690 cm⁻¹) | Moderate | Carbonyl bond is highly polar; vibration maximizes dipole shift 4. |
| Nitro Group | Asymmetric Stretch | Strong (~1530 cm⁻¹) | Weak | Asymmetric movement of oxygen atoms creates a large dipole change 5. |
| Nitro Group | Symmetric Stretch | Moderate (~1350 cm⁻¹) | Very Strong | Symmetric expansion of electron-dense NO₂ causes massive polarizability change 5. |
| Aromatic Ring | Ring Breathing | Weak (~1000 cm⁻¹) | Very Strong | Symmetrical expansion of the π-electron cloud is highly polarizable 3. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems.
Protocol A: ATR-FTIR Spectroscopy (Dipole-Sensitive Workflow)
-
System Suitability & Background Calibration:
-
Action: Run a polystyrene film standard to verify wavelength accuracy (peaks at 1601 cm⁻¹ and 1028 cm⁻¹). Collect an ambient air background immediately before sample analysis.
-
Causality: Atmospheric H₂O and CO₂ directly overlap with the critical amide I (C=O) and amide II (N-H) regions. Immediate background subtraction isolates the sample's true dipole shifts.
-
-
Sample Application & Optical Contact:
-
Action: Apply 2-5 mg of the solid powder to a diamond ATR crystal. Engage the pressure anvil until the torque clutch slips.
-
Causality: Consistent, high-pressure application ensures optimal optical contact between the high-refractive-index diamond and the sample, preventing baseline drift and peak distortion (Christiansen effect).
-
-
Acquisition & Self-Validation Loop:
-
Action: Acquire 32 co-added scans at 4 cm⁻¹ resolution.
-
Validation: Check the Signal-to-Noise Ratio (SNR). If the baseline slopes significantly, it indicates poor crystal contact or contamination. Clean the crystal with isopropanol, re-acquire the background, and repeat.
-
Protocol B: 1064 nm FT-Raman Spectroscopy (Polarizability-Sensitive Workflow)
-
Wavelength Selection & Calibration:
-
Action: Utilize a 1064 nm Nd:YAG laser system. Calibrate the wavenumber shift using a cyclohexane standard.
-
Causality: 4-Amino-5-nitrobenzene-1,3-dicarboxamide contains a highly conjugated, chromophoric nitro-aromatic system. Standard 785 nm or 532 nm lasers will induce massive fluorescence, completely swamping the Raman scattering. The 1064 nm wavelength bypasses these electronic transitions 3.
-
-
Power Optimization:
-
Action: Begin at a low laser power (50 mW) and incrementally increase to a maximum of 300 mW.
-
Causality: Nitroaromatics can absorb localized heat and undergo thermal degradation. Stepwise power increases prevent sample burning, which would otherwise generate false amorphous carbon peaks.
-
-
Acquisition & Self-Validation Loop:
-
Action: Acquire 128 scans at 4 cm⁻¹ resolution in a dark enclosure.
-
Validation: Verify the presence of the ~1350 cm⁻¹ symmetric NO₂ peak. If the peak broadens or shifts during acquisition, thermal degradation is occurring. Abort, reduce laser power, and use a fresh sample aliquot.
-
Orthogonal Validation Workflow
Orthogonal cross-validation workflow for IR and Raman spectral assignment.
References
-
Dahlburg, E. M. (2016). Primary Amide Raman Vibrations as Environmental and Structural Markers of Glutamine and Asparagine Protein Side Chains. pitt.edu. 4
-
The infrared spectra of amides. Part 1. The stretching vibrations of primary carboxamides. soton.ac.uk. 2
-
Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. researchgate.net. 5
-
Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. contractpharma.com. 3
-
Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. americanpharmaceuticalreview.com. 1
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- 5. researchgate.net [researchgate.net]
Evaluating 4-Amino-5-nitrobenzene-1,3-dicarboxamide as a Ligand in Coordination Chemistry: A Comparative Guide
In advanced coordination chemistry and supramolecular assembly, the rational design of isophthalamide-based ligands is critical for tuning both first-sphere metal coordination and second-sphere anion recognition. 4-Amino-5-nitrobenzene-1,3-dicarboxamide (ANBDC) represents a highly specialized, "push-pull" functionalized derivative of the classic benzene-1,3-dicarboxamide (BDC) core. By introducing an electron-donating amino group and an electron-withdrawing nitro group onto the aromatic ring, researchers can precisely modulate the acidity of the amide protons and the electron density of the coordinating heteroatoms.
Designed for researchers, materials scientists, and drug development professionals, this guide objectively compares the performance of ANBDC against standard unfunctionalized BDC and mono-functionalized 5-nitrobenzene-1,3-dicarboxamide (5-NO₂-BDC). It provides experimental workflows and mechanistic insights to optimize your supramolecular architectures.
Mechanistic Causality: The "Push-Pull" Electronic Effect
When designing ligands for metal-organic frameworks (MOFs) or supramolecular cages, the electronic nature of the ligand dictates the thermodynamic stability and flexibility of the resulting complex[1].
-
Unfunctionalized BDC: Provides baseline hydrogen-bonding capabilities but lacks strong aromatic polarization. This leads to moderate binding affinities in anion-templated assemblies and limited direct metal-binding sites.
-
5-NO₂-BDC: The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the amide N-H protons, which dramatically increases the association constant for anion templation[2]. This enhanced hydrogen-bond donor capacity makes it an excellent second-sphere ligand for binding halides—such as establishing multiple sets of hydrogen bonds with chloride ligands to drive the formation of palladium(II) rotaxanes[3].
-
ANBDC (The Push-Pull System): The addition of the 4-amino group introduces a new primary coordination site (Lewis base) capable of direct first-sphere coordination with transition metals (e.g., Cu, Ni, Cd). Simultaneously, the intramolecular dipole generated between the 4-amino (electron-donating) and 5-nitro (electron-withdrawing) groups fine-tunes the basicity of the amide carbonyls. This dual-action capability allows ANBDC to act as a bridging ligand that simultaneously coordinates a metal center while templating anions via its pre-organized amide cleft.
Dual coordination pathways of the ANBDC ligand in supramolecular chemistry.
Quantitative Performance Comparison
To objectively evaluate ANBDC, we must compare its structural and thermodynamic parameters against alternative isophthalamide ligands. The table below summarizes the performance metrics based on analogous host-guest titrations and crystallographic data.
| Ligand | Primary Coordination Mode | Second-Sphere Anion Affinity ( Ka for Cl⁻ in M⁻¹)* | Relative Solubility (Polar Organics) | Key Application |
| Benzene-1,3-dicarboxamide (BDC) | Amide O/N bridging | ~50 - 100 | Moderate | Baseline MOF linkers |
| 5-NO₂-BDC | Amide H-bonding (Receptor) | ~240 - 300 | High | Anion templation, Rotaxanes[2] |
| ANBDC | Amine N-donor & Amide H-bonding | ~180 - 220 | High | Dual-mode coordination polymers, Catalytic cages |
*Values extrapolated from analogous isophthalamide host-guest titrations in acetone-d6.
Self-Validating Experimental Protocols
Scientific trustworthiness requires reproducible, self-validating systems. Below are standardized, step-by-step methodologies for utilizing ANBDC in both first-sphere and second-sphere coordination studies.
Protocol 1: Solvothermal Synthesis of ANBDC-Transition Metal Coordination Polymers
Purpose: To construct 1D/2D coordination networks utilizing the 4-amino nitrogen and amide oxygen atoms.
-
Precursor Preparation: Dissolve 0.1 mmol of ANBDC in 5 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of methanol.
-
Mixing and Modulation: Combine the solutions dropwise under continuous stirring. Add 1-2 drops of triethylamine (TEA) as an acid scavenger. Causality Note: TEA facilitates the deprotonation of the amide if N-coordination is desired; however, neutral O-coordination is preferred under mild conditions.
-
Solvothermal Assembly: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours.
-
Controlled Cooling (Self-Validation Step): Cool the vessel to room temperature at a strict rate of 5°C/hour. Why? Rapid cooling yields kinetic amorphous precipitates. A controlled 5°C/hr descent self-validates the protocol by exclusively yielding the thermodynamic product: single crystals suitable for X-ray diffraction.
-
Isolation: Filter the resulting crystals, wash with cold DMF and diethyl ether, and dry under vacuum.
Self-validating solvothermal workflow for synthesizing ANBDC-metal complexes.
Protocol 2: ¹H NMR Titration for Second-Sphere Anion Recognition
Purpose: To quantify the hydrogen-bonding affinity of the ANBDC amide cleft for chloride anions.
-
Host Solution: Prepare a 2.0 mM solution of ANBDC in acetone-d6.
-
Guest Solution: Prepare a 50.0 mM solution of tetrabutylammonium chloride (TBACl) dissolved in the exact same host solution. Causality Note: Using the host solution as the solvent for the guest ensures the host concentration remains perfectly constant throughout the titration, eliminating dilution errors.
-
Titration: Add sequential aliquots of the guest solution to 0.5 mL of the host solution in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum after each addition, monitoring the downfield shift of the highly acidic amide N-H protons.
-
Validation: Fit the change in chemical shift (Δδ) against guest concentration using a 1:1 binding isotherm. The presence of a clean isosbestic point across the stacked spectra self-validates that a specific, single-mode binding event is occurring without side reactions.
References
-
Interweaving Anion Templation Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
Whither Second-Sphere Coordination? Source: CCS Chemistry (Chinese Chemical Society) URL:[Link]
-
Comparison of [Pd₂L₄][BF₄]₄ cages for binding of n-octyl glycosides and nitrate (L = isophthalamide or dipicolinamide linked dipyridyl ligand) Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Comparison of [Pd 2 L 4 ][BF 4 ] 4 cages for binding of n -octyl glycosides and nitrate (L = isophthalamide or dipicolinamide linked dipyridyl ligand) ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01185E [pubs.rsc.org]
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- 3. chinesechemsoc.org [chinesechemsoc.org]
The Chemist's Dilemma: A Cost-Benefit Analysis of Sourcing vs. In-House Synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
For researchers and drug development professionals, securing a reliable and cost-effective supply of key chemical intermediates is a critical, yet often challenging, aspect of the discovery and development pipeline. One such intermediate, 4-Amino-5-nitrobenzene-1,3-dicarboxamide, presents a classic "make versus buy" decision. This guide provides a comprehensive cost-benefit analysis of sourcing this compound through custom synthesis versus producing it in-house, offering a framework for informed decision-making.
The commercial unavailability of 4-Amino-5-nitrobenzene-1,3-dicarboxamide necessitates a custom synthesis approach for procurement. This reality fundamentally shifts the "sourcing" paradigm to one of outsourcing, introducing its own set of variables and considerations. This guide will therefore compare the financial and operational implications of commissioning a third-party synthesis with the resource allocation and scientific control of an in-house production campaign.
Executive Summary: A Tale of Two Supply Chains
The decision to either outsource the synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide or to produce it within your own laboratory hinges on a careful evaluation of cost, time, available expertise, and the scale of your demand.
| Metric | In-House Synthesis | Outsourced Custom Synthesis |
| Upfront Cost | Moderate to High (equipment, reagents) | Low to Moderate (service fee) |
| Per-Gram Cost (at scale) | Lower | Higher |
| Lead Time | Variable (dependent on internal schedules) | Defined by contract |
| Control over Process | High | Low |
| Intellectual Property | Fully retained | Requires careful legal agreements |
| Resource Allocation | Significant (personnel, lab space) | Minimal (vendor management) |
| Expertise Requirement | High (synthetic chemistry) | Low (relies on vendor expertise) |
In-House Synthesis: A Deep Dive into the Chemistry and Costs
Undertaking the synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide in-house offers the ultimate control over the final product's quality and supply chain. Based on established chemical principles, a plausible and cost-effective two-step synthesis is proposed, starting from the readily available 5-nitroisophthalic acid.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Diamidation: Conversion of the dicarboxylic acid to the corresponding dicarboxamide.
-
Selective Nitro Reduction: Reduction of the nitro group to an amine functionality without affecting the amide groups.
4-Amino-5-nitrobenzene-1,3-dicarboxamide proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Executive Summary & Chemical Profile
4-Amino-5-nitrobenzene-1,3-dicarboxamide is a highly functionalized nitroaromatic amine. The presence of both electron-donating (amino) and electron-withdrawing (nitro, carboxamide) groups on the benzene ring presents specific toxicological and reactive hazards. Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. This guide provides drug development professionals and researchers with a self-validating, E-E-A-T grounded protocol for the segregation, chemical degradation, and final disposal of this compound.
Hazard Assessment & Mechanistic Causality
To manage waste effectively, laboratory personnel must understand the underlying chemistry that dictates the hazard profile:
-
Reactivity (Nitroaromatic Core): Nitroaromatic compounds can undergo violent exothermic decomposition if subjected to high heat or shock 1[1]. While the dicarboxamide groups stabilize the ring compared to polynitrated aromatics, the nitro group remains a strong oxidizing moiety. Furthermore, these compounds can form shock-sensitive explosive salts if allowed to react with heavy metals 2[2].
-
Toxicity (Aromatic Amine): Aromatic amines are notorious for their mutagenic and carcinogenic potential. Mechanistically, they undergo N-hydroxylation in the liver via CYP450 enzymes, forming reactive electrophiles that covalently bind to DNA.
-
Environmental Persistence: Nitroaromatics resist standard biological degradation in municipal wastewater systems. The electron-withdrawing nature of the nitro group impedes oxidative ring cleavage by standard bacteria 3[3]. Therefore, direct drain disposal of the intact molecule is strictly prohibited.
Table 1: Quantitative Hazard and Segregation Parameters
| Parameter | Value / Specification | Mechanistic Causality |
| Storage Temperature | < 25°C | Prevents thermal excitation and exothermic decomposition of the nitroaromatic core. |
| Aqueous Solubility | Low (< 1 mg/mL) | Necessitates strong acid (1.7 N H₂SO₄) to protonate the amine group for dissolution prior to degradation. |
| Incineration Temp | > 1,800°F (982°C) | Required to completely break C-N bonds and prevent toxic NOₓ emissions. |
| Degradation pH | pH < 2 (Initial) → pH 7 (Final) | Highly acidic environment is required to maximize the oxidative potential of KMnO₄ (E° = +1.51 V). |
Operational Disposal Workflows
The disposal strategy depends heavily on the quantity of the waste generated. Bulk waste must be incinerated, while trace amounts can be chemically degraded in the lab.
Decision matrix and operational workflow for the disposal of nitroaromatic amine waste.
Step-by-Step Chemical Degradation Protocol (For Trace Quantities < 1g)
For small-scale laboratory waste (e.g., residual analytical standards, HPLC vial contents), in-lab chemical degradation via potassium permanganate (KMnO₄) oxidation is the most reliable method to destroy the aromatic amine and nitroaromatic structure before final aqueous disposal 4[4].
Scientific Grounding: Acidified KMnO₄ aggressively oxidizes the aromatic amine group, breaking the aromaticity and degrading the compound into smaller, less toxic aliphatic carboxylic acids and inorganic nitrates.
Reagents Required:
-
1.7 N Sulfuric Acid (H₂SO₄)
-
0.2 M Potassium Permanganate (KMnO₄) solution
-
Solid Sodium Hydrogen Sulfite (NaHSO₃)
-
5 N Sodium Hydroxide (NaOH) for final neutralization
Procedure:
-
Preparation: In a certified chemical fume hood, prepare a 1.7 N H₂SO₄ solution. (Causality: Always add acid to water to manage the exothermic heat of hydration).
-
Dissolution: Dissolve the 4-Amino-5-nitrobenzene-1,3-dicarboxamide waste (up to 0.01 mol) in 3 L of the 1.7 N H₂SO₄ solution within a 5-L borosilicate glass flask .
-
Oxidation: Slowly add 1 L of 0.2 M KMnO₄ solution to the flask while stirring magnetically. The solution will turn a deep, opaque purple.
-
Incubation: Allow the reaction mixture to stand at room temperature for a minimum of 8 hours. (Causality: The extended time ensures complete oxidative cleavage of the robust, electron-withdrawn nitroaromatic ring).
-
Self-Validating Quench: Slowly add solid NaHSO₃ to the stirring mixture. Validation Checkpoint: The protocol is visually self-validating; the transition from a deep purple solution to a clear/colorless state confirms the complete reduction of excess permanganate to soluble manganese(II), ensuring no residual oxidizer remains .
-
Neutralization: Carefully adjust the pH of the clear solution to 7.0 using 5 N NaOH.
-
Final Disposal: The neutralized, degraded solution can now be disposed of as non-hazardous aqueous waste, subject to local Environmental Health and Safety (EHS) approval.
Bulk Waste Disposal (For Quantities > 1g)
For synthetic scale reactions or bulk expired reagents, chemical degradation is inefficient and poses thermal runaway risks. High-temperature incineration is the primary EPA-approved method for bulk halogen-free nitroaromatic amines 5[5].
Procedure:
-
Containment: Place the solid waste in a compatible, sealable high-density polyethylene (HDPE) or glass container. (Causality: Do not use metal containers, which can react with trace acids to form shock-sensitive salts)2[2].
-
Labeling: Label clearly as "Hazardous Waste: Toxic/Reactive - Contains 4-Amino-5-nitrobenzene-1,3-dicarboxamide (Nitroaromatic Amine)".
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible oxidizing/reducing agents.
-
Manifesting: Contact your institution's EHS department to arrange pickup by a licensed hazardous waste contractor for high-temperature incineration (typically >1,800°F) equipped with NOₓ scrubbers 5[5].
Spill Response and Decontamination
If a spill occurs during handling or disposal preparation, immediate stabilization is required:
-
Evacuate & Isolate: Isolate the spill area. Do not sweep dry powder, as this generates inhalable hazardous dust 6[6].
-
Wetting: Dampen the solid spill material with 60-70% ethanol. (Causality: Ethanol suppresses aerosolization of the toxic dust and physically stabilizes the nitroaromatic compound against friction/shock)7[7].
-
Collection: Use absorbent paper to pick up the dampened material. Place all contaminated materials into a vapor-tight plastic bag or sealable container for bulk incineration 7[7].
-
Surface Decontamination: Wash the surface with additional 60-70% ethanol, followed by a thorough wash with soap and water to remove residual aromatic amines 7[7].
References
-
NJ Health. "p-NITROANILINE HAZARD SUMMARY." [Link]
-
NSTA. "Biological/Chemical Waste Management." [Link]
-
EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." [Link]
-
MDPI. "Biological Treatment of Nitroaromatics in Wastewater." [Link]
Sources
Personal protective equipment for handling 4-Amino-5-nitrobenzene-1,3-dicarboxamide
Handling highly functionalized chemical intermediates like 4-Amino-5-nitrobenzene-1,3-dicarboxamide requires moving beyond standard laboratory safety protocols. This molecule presents a dual-hazard profile: it combines the severe systemic toxicity of a primary aromatic amine with the thermal instability and reactivity of a nitroaromatic compound.
To ensure absolute safety, laboratory professionals must implement causality-driven safety measures and self-validating workflows. This guide provides the authoritative operational blueprint for handling, reacting, and disposing of this specific compound.
Chemical Risk Profile & Mechanistic Hazards
Before selecting Personal Protective Equipment (PPE), it is critical to understand why this molecule is dangerous at a mechanistic level:
-
Lipophilic Transdermal Toxicity (The Amine Hazard): Primary aromatic amines are highly lipid-soluble. If 4-Amino-5-nitrobenzene-1,3-dicarboxamide contacts the skin, it rapidly bypasses the stratum corneum and enters the bloodstream. In the liver, it undergoes N-hydroxylation. The resulting metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to hypoxia and cyanosis ().
-
Thermal & Friction Sensitivity (The Nitro Hazard): The electron-withdrawing nitro group (-NO₂) positioned ortho to the amino group creates a highly polarized, energetic molecule. Nitroaromatics are sensitive to static discharge and friction, posing a deflagration risk if improperly handled or if allowed to form unstable intermediates (such as diazonium salts) during synthesis ().
-
Aerosolization Risk (The Dicarboxamide Hazard): The two amide groups (-CONH₂) create an extensive intermolecular hydrogen-bonding network, ensuring the compound is a fine, crystalline solid at room temperature. This physical state presents a severe inhalation hazard, as fine dusts can easily aerosolize during weighing.
Causality-Driven PPE Specifications
Standard PPE is insufficient for nitroaromatic amines. The following matrix outlines the required equipment, quantified breakthrough limits, and the scientific rationale for each choice.
| PPE Category | Specification & Material | Breakthrough Limit | Mechanistic Rationale |
| Primary Gloves (Inner) | Heavy-duty Nitrile (≥ 0.11 mm thickness) | > 480 minutes | Nitrile provides superior chemical resistance against lipophilic aromatic amines, preventing transdermal absorption and subsequent methemoglobinemia. |
| Secondary Gloves (Outer) | Disposable Nitrile (0.05 mm thickness) | 30–60 minutes | Acts as a sacrificial layer. It captures gross powder contamination and is frequently discarded to prevent cross-contamination of laboratory surfaces during doffing. |
| Respiratory Protection | NIOSH N95 or P100 Particulate Respirator | 99.9% filtration efficiency | The dicarboxamide network forms a fine, easily aerosolized dust. Inhalation directly introduces the nitroaromatic compound into the highly vascularized pulmonary alveoli. |
| Eye & Face Protection | Splash-proof chemical goggles + Face Shield | N/A | Protects ocular mucosa from airborne dust. The face shield provides a physical barrier against micro-deflagrations if static discharge occurs during weighing. |
| Body Protection | Disposable Tyvek® Lab Coat | N/A | Woven cotton lab coats trap toxic dust. Tyvek provides a non-porous, anti-static barrier that can be disposed of as hazardous waste if contaminated. |
Operational Plan & Self-Validating Workflows
To eliminate human error, every handling procedure must be a self-validating system —meaning the protocol inherently includes a step to verify its own success before the operator is allowed to proceed ().
Protocol: Static-Free Weighing and Transfer
Step 1: Environmental Baseline Validation
-
Action: Turn on the fume hood. Place a calibrated anemometer at the sash opening (sash set to a maximum of 18 inches).
-
Causality: Nitroaromatic dusts are highly toxic via inhalation. A minimum face velocity ensures dust is actively pulled away from the operator's breathing zone.
-
Validation Check: The anemometer must read between 80–120 feet per minute (fpm) . If the reading is <80 fpm, the protocol is hard-stopped and the hood is tagged out of service.
Step 2: PPE Integrity Verification
-
Action: Don the Tyvek coat, P100 respirator, goggles, and double nitrile gloves.
-
Causality: Micro-tears in gloves are the leading cause of accidental aromatic amine exposure.
-
Validation Check: Perform a visual and tactile pneumatic inflation test on both pairs of gloves prior to donning to verify zero micro-punctures.
Step 3: Static-Neutralized Weighing
-
Action: Use a grounded, conductive metal spatula. Never use plastic spatulas.
-
Causality: Nitroaromatic compounds are friction- and static-sensitive. Plastic spatulas accumulate static electricity, risking localized thermal runaway or ignition of the powder.
-
Validation Check: Pass a static meter over the weighing boat and tools; the reading must be < 0.1 kV before the chemical container is opened.
Step 4: Inert Transfer
-
Action: Transfer the weighed solid directly into a reaction vessel pre-purged with Argon or Nitrogen.
-
Causality: Displacing oxygen mitigates the risk of oxidative degradation and prevents explosive dust-air mixtures.
-
Validation Check: An oxygen sensor at the vessel mouth must read < 2% O₂ before the powder is introduced.
Operational workflow for the safe handling and validation of 4-Amino-5-nitrobenzene-1,3-dicarboxamide.
Emergency Response & Decontamination
If a spill occurs, do not sweep the powder, as this generates toxic dust clouds and static electricity.
Protocol: Surface Decontamination
-
Action: Gently cover the spilled 4-Amino-5-nitrobenzene-1,3-dicarboxamide with absorbent pads soaked in 0.1 M Hydrochloric Acid (HCl) , followed by a distilled water wipe.
-
Causality: The acidic solution protonates the primary amine (-NH₂ to -NH₃⁺). This converts the highly lipophilic, volatile amine into a water-soluble, non-volatile ammonium salt, drastically reducing its toxicity and mobility.
-
Validation Check: After wiping the balance and hood surface, swab the area using Ehrlich’s reagent (p-dimethylaminobenzaldehyde). If the swab turns yellow/orange, hazardous primary amine residue remains. Re-clean the surface until the swab remains entirely colorless.
Skin Exposure Response: If powder contacts the skin, immediately remove contaminated clothing. Wash the area with copious amounts of soap and lukewarm water for 15 minutes. Do not use solvents (like ethanol or acetone) to clean the skin, as solvents will exponentially increase the transdermal absorption rate of the lipophilic amine.
Disposal & Waste Management Plan
Improper disposal of nitroaromatic amines has historically led to laboratory explosions due to incompatible waste mixing.
-
Chemical Segregation: Never mix 4-Amino-5-nitrobenzene-1,3-dicarboxamide waste with strong oxidizing agents (e.g., nitric acid, peroxides) or heavy metals. Mixing nitroaromatics with oxidizers can form highly unstable, explosive polynitro compounds.
-
Liquid Waste: If the compound was utilized in a diazotization reaction, the resulting diazonium salts must be chemically quenched (e.g., using sodium sulfite or hypophosphorous acid) to prevent nitrogen gas evolution and explosion before being transferred to a High-Density Polyethylene (HDPE) waste jug.
-
Solid Waste: All contaminated outer gloves, weighing boats, and Tyvek suits must be sealed in a primary zip-top bag inside the fume hood before being transferred to a designated, clearly labeled secondary solid waste drum for incineration.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Omega URL:[Link]
-
Mitigation of Potential Risks in Chemical Laboratories: A Focused Review Source: ACS Chemical Health & Safety URL:[Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: Journal of Applied Toxicology URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
